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1-(2-Ethoxybenzoyl)piperazine Documentation Hub

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  • Product: 1-(2-Ethoxybenzoyl)piperazine
  • CAS: 926254-20-8

Core Science & Biosynthesis

Foundational

Introduction: The Significance of Substituted Piperazines

An In-depth Technical Guide to the Synthesis of 1-(2-Ethoxybenzoyl)piperazine Piperazine and its derivatives are foundational scaffolds in medicinal chemistry, appearing in a vast array of pharmaceuticals due to their fa...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 1-(2-Ethoxybenzoyl)piperazine

Piperazine and its derivatives are foundational scaffolds in medicinal chemistry, appearing in a vast array of pharmaceuticals due to their favorable physicochemical properties and versatile reactivity.[1] The piperazine moiety can enhance aqueous solubility and bioavailability, crucial attributes for effective drug candidates.[2] The title compound, 1-(2-ethoxybenzoyl)piperazine, is a member of this important class, serving as a key intermediate in the synthesis of more complex molecules. Its structure combines the piperazine core with an ethoxybenzoyl group, which can influence the molecule's lipophilicity and receptor binding affinity.[3]

This guide provides a comprehensive overview of the primary synthetic pathway for 1-(2-ethoxybenzoyl)piperazine, designed for researchers and drug development professionals. We will delve into the mechanistic underpinnings of the synthesis, provide detailed experimental protocols, and explain the causal logic behind key procedural choices to ensure both scientific accuracy and practical applicability.

Primary Synthesis Pathway: Acylation of Piperazine

The most direct and industrially scalable method for synthesizing 1-(2-ethoxybenzoyl)piperazine is the N-acylation of piperazine with an activated derivative of 2-ethoxybenzoic acid. This approach is a classic example of nucleophilic acyl substitution. The core challenge lies in achieving selective mono-acylation, as the symmetrical nature of piperazine, with its two reactive secondary amine groups, can easily lead to the formation of the undesired 1,4-dibenzoylpiperazine byproduct.[4]

This guide will focus on the most prevalent variant of this pathway: the reaction of piperazine with 2-ethoxybenzoyl chloride, a type of Schotten-Baumann reaction.[4] This method is favored for its high reactivity and generally good yields, provided the reaction conditions are carefully controlled.

Logical Workflow for Synthesis

The synthesis can be logically divided into two main stages: the preparation of the acylating agent and the subsequent controlled acylation of the piperazine ring.

G cluster_0 Stage 1: Acylating Agent Preparation cluster_1 Stage 2: Selective Mono-Acylation 2_EBA 2-Ethoxybenzoic Acid 2_EBC 2-Ethoxybenzoyl Chloride 2_EBA->2_EBC Chlorination SOCl2 Thionyl Chloride (SOCl₂) Product 1-(2-Ethoxybenzoyl)piperazine 2_EBC->Product Acylation (Schotten-Baumann) 2_EBC->Product Nucleophilic Acyl Substitution Piperazine Piperazine Base Base (e.g., Triethylamine)

Caption: Overall workflow for 1-(2-Ethoxybenzoyl)piperazine synthesis.

Part 1: Preparation of Starting Materials

Synthesis of 2-Ethoxybenzoic Acid

While 2-ethoxybenzoic acid is commercially available, understanding its synthesis from common starting materials is valuable.[5][6] A reliable method is the hydrolysis of its corresponding ester, ethyl 2-ethoxybenzoate.[7][8]

  • Mechanism: The reaction is a base-catalyzed hydrolysis (saponification). A strong base, such as potassium tert-butoxide or sodium hydroxide, attacks the electrophilic carbonyl carbon of the ester.[7][8] This forms a tetrahedral intermediate which then collapses, eliminating the ethoxide leaving group. A final acid workup protonates the resulting carboxylate salt to yield the desired carboxylic acid.

  • Protocol Outline:

    • Dissolve ethyl 2-ethoxybenzoate in a suitable solvent like dimethyl sulfoxide (DMSO) or ethanol.[7][8]

    • Add a strong base (e.g., potassium tert-butoxide or NaOH) and heat the mixture (e.g., to 65-70 °C) for several hours to drive the hydrolysis to completion.[7][8]

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction and pour it into ice water.

    • Acidify the mixture with a dilute acid (e.g., HCl) to precipitate the 2-ethoxybenzoic acid.[7][8]

    • Filter, wash with water, and recrystallize the crude product from a suitable solvent like hexane to obtain the purified acid.[7]

Synthesis of 2-Ethoxybenzoyl Chloride

The conversion of the carboxylic acid to the more reactive acyl chloride is a standard procedure. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.

  • Mechanism: The lone pair of the carboxylic acid's hydroxyl group attacks the sulfur atom of SOCl₂, leading to the displacement of a chloride ion. A subsequent intramolecular rearrangement and elimination of sulfur dioxide and a proton yield the acyl chloride.

  • Causality Behind Experimental Choices:

    • Anhydrous Conditions: The reaction must be performed under strictly anhydrous conditions because 2-ethoxybenzoyl chloride is highly reactive and will readily hydrolyze back to the carboxylic acid in the presence of water.

    • Excess Reagent: Thionyl chloride is typically used in excess and can often serve as the solvent. This ensures the complete conversion of the carboxylic acid.

    • Reflux: Heating the reaction mixture to reflux accelerates the reaction rate.

    • Removal of Excess SOCl₂: After the reaction is complete, the excess thionyl chloride must be removed, typically by distillation under reduced pressure, as its presence would interfere with the subsequent acylation step.

Part 2: The Core Reaction - Selective Mono-Acylation of Piperazine

This step is the cornerstone of the synthesis. The primary objective is to add a single 2-ethoxybenzoyl group to the piperazine ring.

Reaction Mechanism: Nucleophilic Acyl Substitution
  • Nucleophilic Attack: The secondary amine of the piperazine molecule acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of 2-ethoxybenzoyl chloride. This breaks the C=O pi bond and forms a tetrahedral intermediate.[4]

  • Chloride Elimination: The unstable tetrahedral intermediate collapses. The C=O double bond is reformed, and the chloride ion, being an excellent leaving group, is eliminated.[4]

  • Deprotonation: The resulting product is a protonated amide (an ammonium salt). A base, such as triethylamine, is crucial to neutralize the hydrochloric acid (HCl) generated during the reaction.[4] This deprotonation step yields the final, neutral 1-(2-ethoxybenzoyl)piperazine product and a salt (e.g., triethylammonium chloride).

  • Why is the base essential? Without a base, the generated HCl would protonate the starting piperazine, rendering it non-nucleophilic and halting the reaction.[4]

Controlling Selectivity: The Key to Success

The primary challenge is preventing the formation of 1,4-bis(2-ethoxybenzoyl)piperazine. The mono-acylated product is still nucleophilic and can react with a second molecule of the acyl chloride. Several strategies can be employed to favor mono-substitution:

  • Stoichiometry and Slow Addition: Using a precise 1:1 molar ratio of piperazine to acyl chloride is a starting point. Critically, the 2-ethoxybenzoyl chloride should be added dropwise to the piperazine solution.[4] This maintains a low instantaneous concentration of the acylating agent, ensuring it is more likely to encounter an unreacted piperazine molecule than a mono-acylated one.

  • Low Temperature: The initial addition is performed at a low temperature (e.g., 0 °C).[4] This helps to control the exothermic nature of the reaction and slow down the rate of the second acylation, which typically has a higher activation energy than the first.

Experimental Protocol: Synthesis of 1-(2-Ethoxybenzoyl)piperazine

This protocol is adapted from standard acylation procedures for piperazine derivatives.[4][9][10]

1. Reagent Preparation:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve piperazine (1.0 eq) and triethylamine (2.1 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.[10]

    • Rationale: An inert atmosphere prevents hydrolysis of the acyl chloride.[10] Triethylamine acts as the HCl scavenger.

2. Reaction Setup:

  • Cool the flask to 0 °C using an ice-water bath.[4]

    • Rationale: Cooling is critical to control the exothermic reaction and minimize the formation of the di-acylated byproduct.[4]

3. Addition of Acyl Chloride:

  • In the dropping funnel, prepare a solution of 2-ethoxybenzoyl chloride (1.0 eq) in a small amount of anhydrous DCM.

  • Add the 2-ethoxybenzoyl chloride solution dropwise to the cooled, stirring piperazine solution over a period of 30-60 minutes.[4]

    • Rationale: Slow, controlled addition is the key to maximizing the yield of the mono-acylated product.[4]

4. Reaction Progression:

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 2-4 hours.[4]

  • Monitor the reaction's progress using TLC (e.g., with a 9:1 DCM:Methanol mobile phase) until the starting material is consumed.[4]

5. Work-up and Purification:

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.[10]

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer two more times with DCM.

  • Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous sodium sulfate.[4]

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure 1-(2-ethoxybenzoyl)piperazine.[4][9]

Data Presentation

The following table summarizes the key parameters for the acylation step. Note that yields are highly dependent on the reaction scale and purification efficiency.[4]

ParameterValue/ConditionRationale & Notes
Reactants
Piperazine1.0 equivalentThe nucleophile.
2-Ethoxybenzoyl Chloride1.0 equivalentThe electrophilic acylating agent.
Triethylamine2.0 - 2.2 equivalentsBase to neutralize the HCl byproduct.[10]
Solvent Dichloromethane (DCM)Anhydrous. Other aprotic solvents can be used.
Reaction Conditions
Temperature0 °C to Room Temp.Initial low temperature is crucial for selectivity.[4]
Reaction Time2 - 6 hoursMonitored by TLC.
AtmosphereInert (Nitrogen/Argon)Prevents hydrolysis of the acyl chloride.[10]
Work-up
QuenchingSat. aq. NaHCO₃Neutralizes excess acid.
PurificationColumn ChromatographySilica gel, using a gradient like DCM/Methanol.
Expected Yield 70-85%Representative range; highly dependent on conditions.[4]

Conclusion

The synthesis of 1-(2-ethoxybenzoyl)piperazine is most effectively achieved through the Schotten-Baumann acylation of piperazine with 2-ethoxybenzoyl chloride. The success of this synthesis hinges on the careful control of reaction conditions—specifically temperature, stoichiometry, and the rate of addition—to maximize the yield of the desired mono-acylated product while minimizing the formation of the di-substituted byproduct. The principles and protocols outlined in this guide provide a robust foundation for researchers to successfully synthesize this valuable chemical intermediate for applications in pharmaceutical development and beyond.

References

  • CN104370736A - Synthesis method of 2-ethoxybenzoic acid compound. Google Patents.
  • Monoacylation . Available at: [Link]

  • Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives . PMC. Available at: [Link]

  • Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors . National Institutes of Health (NIH). Available at: [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 . PMC. Available at: [Link]

  • CN103224476A - New process for preparing 1-[2-(2-hydroxyethoxy)ethyl]piperazine through diethanolamine method. Google Patents.
  • 2-Ethoxybenzoic acid . Wikipedia. Available at: [Link]

  • CN103254153B - Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine. Google Patents.
  • CN103254153A - Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine. Google Patents.
  • SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF 1-BENZ-HYDRYL PIPERAZINE DERIVATIVES . INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Available at: [Link]

  • Benzoic acid, 2-ethoxy- . NIST WebBook. Available at: [Link]

Sources

Exploratory

Technical Whitepaper: The 1-(2-Ethoxybenzoyl)piperazine Scaffold in Drug Discovery

The following technical guide provides an in-depth analysis of the 1-(2-Ethoxybenzoyl)piperazine scaffold, a critical pharmacophore in modern medicinal chemistry. This guide is structured for researchers and drug develop...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the 1-(2-Ethoxybenzoyl)piperazine scaffold, a critical pharmacophore in modern medicinal chemistry. This guide is structured for researchers and drug development professionals, focusing on its role as the structural anchor for PDE5 inhibitors (such as Sildenafil and Vardenafil) and its emerging utility in other therapeutic domains.

Executive Summary

The 1-(2-Ethoxybenzoyl)piperazine moiety represents a "privileged scaffold" in medicinal chemistry. It is most widely recognized as the hydrophobic/solubility domain of the pyrazolopyrimidine class of phosphodiesterase type 5 (PDE5) inhibitors. While the isolated fragment exhibits limited intrinsic potency, its derivatives—formed by coupling this scaffold to heterocyclic guanine mimics—constitute some of the most successful drugs for erectile dysfunction (ED) and pulmonary arterial hypertension (PAH). This guide analyzes the Structure-Activity Relationship (SAR), synthesis protocols, and biological evaluation of this scaffold and its derivatives.

Pharmacophore Analysis & Medicinal Chemistry

Structural Deconstruction

The biological activity of 1-(2-Ethoxybenzoyl)piperazine derivatives relies on three distinct structural sub-domains, each fulfilling a specific pharmacological role:

Sub-DomainChemical FeaturePharmacological Function
2-Ethoxy Group Lipophilic EtherSelectivity Anchor : Occupies a specific hydrophobic pocket (Q-pocket) in the PDE5 enzyme, distinguishing it from related phosphodiesterases (e.g., PDE6).
Benzoyl Linker Rigid SpacerOrientation : Positions the piperazine ring away from the active site core, preventing steric clash while maintaining the correct distance for the ethoxy group interaction.
Piperazine Ring Basic HeterocycleSolubility & PK : The N4-nitrogen provides a protonation site (

), significantly enhancing aqueous solubility and oral bioavailability. It also serves as a handle for further derivatization (e.g., sulfonation).
Structure-Activity Relationship (SAR)

Research into "Sildenafil analogues" (often found as designer adulterants) has elucidated the SAR of this scaffold:

  • Ethoxy Variations : Replacing the 2-ethoxy group with 2-methoxy (as in Sildenafil metabolites) slightly reduces potency but increases water solubility. Replacing it with a 2-propoxy group (as in Vardenafil) maintains or enhances potency by filling the hydrophobic pocket more completely.

  • Piperazine Modifications : The N4-methyl group (Sildenafil) is optimal for balance. N4-ethyl (Homosildenafil) or N4-hydroxyethyl (Hydroxyhomosildenafil) modifications retain high PDE5 affinity but alter metabolic clearance rates.

Biological Activity Profile

Primary Mechanism: PDE5 Inhibition

The derivatives of this scaffold function as competitive inhibitors of the PDE5 enzyme. By mimicking the structure of cGMP, they block the catalytic site, preventing the hydrolysis of cGMP to 5'-GMP.

Pathway Logic :

  • Sexual stimulation releases Nitric Oxide (NO).

  • NO activates Guanylyl Cyclase (GC).

  • GC converts GTP to cGMP .

  • PDE5 Inhibitors (containing the scaffold) prevent cGMP degradation.[1][2]

  • Accumulated cGMP activates Protein Kinase G (PKG).[2]

  • PKG lowers intracellular

    
    , causing smooth muscle relaxation and vasodilation.[2]
    
Secondary Activities & Toxicology
  • Antimicrobial Activity : Simple N-benzoylpiperazine derivatives (lacking the pyrazolopyrimidine) have shown moderate antibacterial activity against S. aureus and E. coli by disrupting cell membrane integrity, though potency is generally in the micromolar range (

    
    ).
    
  • Adulteration Risks : Because the 1-(2-Ethoxybenzoyl)piperazine scaffold is the "engine" of Sildenafil's solubility, unregulated laboratories frequently synthesize analogues (e.g., Acetildenafil) using this core. These compounds often evade standard detection but carry unknown toxicological risks, including severe hypotension.

Experimental Protocols

Synthesis of 1-(2-Ethoxybenzoyl)piperazine

This protocol describes the formation of the core intermediate via amide coupling.

Reagents :

  • 2-Ethoxybenzoic acid (1.0 eq)

  • Piperazine (anhydrous, 3.0 eq to prevent bis-coupling)

  • Thionyl chloride (

    
    ) or EDC/HOBt coupling agents
    
  • Dichloromethane (DCM) and Triethylamine (

    
    )
    

Step-by-Step Methodology :

  • Activation : Dissolve 2-ethoxybenzoic acid in DCM. Add

    
     (1.2 eq) dropwise at 0°C. Reflux for 2 hours to generate the acid chloride. Evaporate excess 
    
    
    
    .
  • Coupling : Dissolve anhydrous piperazine (excess) in DCM with

    
     (2.0 eq) at 0°C.
    
  • Addition : Slowly add the crude acid chloride (dissolved in DCM) to the piperazine solution over 30 minutes. The excess piperazine ensures mono-acylation.

  • Work-up : Stir at room temperature for 4 hours. Wash with water (to remove excess piperazine salts). Extract the organic layer with 1M HCl (the product moves to the aqueous phase).

  • Isolation : Basify the aqueous extract with NaOH to pH 10. Extract with Ethyl Acetate. Dry over

    
     and concentrate.
    
  • Validation : Confirm via

    
    -NMR (Characteristic ethoxy triplet/quartet and piperazine multiplets).
    
In Vitro PDE5 Inhibition Assay

Objective : Determine the


 of the derivative.
  • Enzyme Preparation : Isolate human recombinant PDE5A from Sf9 cells.

  • Substrate : Use

    
    -cGMP (tritiated) or a fluorescent derivative (IMAP technology).
    
  • Incubation :

    • Mix Assay Buffer (Tris-HCl,

      
      , pH 7.5), PDE5 enzyme, and test compound (serial dilutions).
      
    • Initiate reaction by adding substrate (

      
       final).
      
    • Incubate at 30°C for 20 minutes.

  • Termination : Add snake venom nucleotidase (converts 5'-GMP to guanosine) or IMAP binding beads.

  • Detection : Measure radioactivity (scintillation) or Fluorescence Polarization (FP).

  • Analysis : Plot % Inhibition vs. Log[Concentration] to derive

    
    .
    

Data Summary: Comparative Potency

The following table illustrates how the 1-(2-Ethoxybenzoyl)piperazine core contributes to potency when integrated into full drug structures.

CompoundCore ModificationPDE5

(nM)
Selectivity (PDE5/PDE6)
Sildenafil N-methylpiperazine + 2-Ethoxy3.5~10-fold
Vardenafil N-ethylpiperazine + 2-Ethoxy0.7~15-fold
Homosildenafil N-ethylpiperazine + 2-Ethoxy2.0Similar to Sildenafil
Scaffold Only 1-(2-Ethoxybenzoyl)piperazine>10,000Inactive (Fragment)

Note: The scaffold itself is a binding fragment; it requires the heterocyclic "head" (guanine mimic) to achieve nanomolar potency.

Visualizations

Synthesis & Signaling Workflow

The following diagram illustrates the synthesis of the scaffold and its downstream biological mechanism.

G cluster_0 Scaffold Synthesis cluster_1 Biological Mechanism (PDE5 Inhibition) EBA 2-Ethoxybenzoic Acid Inter Acid Chloride Intermediate EBA->Inter SOCl2, Reflux Pip Piperazine (Excess) Scaffold 1-(2-Ethoxybenzoyl) piperazine Inter->Scaffold DCM, Et3N + Pip PDE5 PDE5 Enzyme Scaffold->PDE5 Inhibits (Competitive) NO Nitric Oxide (NO) GC Guanylyl Cyclase NO->GC Activates cGMP cGMP (Active) GC->cGMP Synthesizes GMP 5'-GMP (Inactive) cGMP->GMP Hydrolysis (Natural Decay) Relax Smooth Muscle Relaxation cGMP->Relax PKG Activation PDE5->GMP Catalyzes

Caption: Workflow depicting the chemical synthesis of the scaffold (left) and its pharmacological intervention in the NO/cGMP signaling pathway (right).

References

  • PubChem. (2025).[3] Sildenafil - Compound Summary. National Library of Medicine. [Link]

  • Laturwale, S. K., et al. (2023).[4] Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. International Journal of Pharmacy & Pharmaceutical Research.[5] [Link]

  • Corbin, J. D., & Francis, S. H. (2002). Pharmacology of phosphodiesterase-5 inhibitors. International Journal of Clinical Practice. [Link]

  • Singh, K., et al. (2015).[6] Piperazine – A Biologically Active Scaffold.[6][7] International Journal of Pharmaceutical Sciences and Research. [Link]

  • Blok-Tip, L., et al. (2004). Structure elucidation of sildenafil analogues in herbal products. Food Additives and Contaminants. [Link]

Sources

Foundational

Spectroscopic Data of 1-(2-Ethoxybenzoyl)piperazine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction 1-(2-Ethoxybenzoyl)piperazine is a chemical compound of interest in medicinal chemistry and drug development due to the prevalence of the piper...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Ethoxybenzoyl)piperazine is a chemical compound of interest in medicinal chemistry and drug development due to the prevalence of the piperazine moiety in numerous pharmacologically active agents. The piperazine ring is a versatile scaffold, and its derivatives have shown a wide range of biological activities. Accurate and comprehensive spectroscopic characterization is paramount for the unambiguous identification, purity assessment, and structural elucidation of such compounds. This technical guide provides a detailed analysis of the expected spectroscopic data for 1-(2-Ethoxybenzoyl)piperazine, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The information herein is synthesized from established spectroscopic principles and data from closely related analogues to provide a robust predictive framework for researchers.

Molecular Structure and Key Features

1-(2-Ethoxybenzoyl)piperazine consists of a piperazine ring acylated at one nitrogen with a 2-ethoxybenzoyl group. This structure presents several key features that will be reflected in its spectroscopic data: the aromatic protons of the ethoxybenzoyl group, the methylene protons of the ethoxy group, the methylene protons of the piperazine ring, the amide carbonyl group, and the ether linkage. The conformational dynamics of the piperazine ring and restricted rotation around the amide bond can also influence the NMR spectra.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For 1-(2-Ethoxybenzoyl)piperazine, both ¹H and ¹³C NMR will provide critical information about its molecular framework.

Experimental Protocol: NMR Data Acquisition

A standard protocol for acquiring high-quality NMR spectra of 1-(2-Ethoxybenzoyl)piperazine would involve the following steps:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence chemical shifts.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • 2D NMR (Optional but Recommended): For unambiguous assignment of all proton and carbon signals, it is advisable to perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.

¹H NMR Spectral Data (Predicted)

The ¹H NMR spectrum of 1-(2-Ethoxybenzoyl)piperazine is expected to show distinct signals for the aromatic, piperazine, and ethoxy protons. Due to the restricted rotation around the C-N amide bond, some of the piperazine signals may appear as broad peaks or even split into multiple sets of signals at room temperature.[1][2]

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~ 7.35-7.25m2HAr-H
~ 7.00-6.90m2HAr-H
~ 4.10q2H-OCH₂CH₃
~ 3.80br s4HPiperazine-H (adjacent to C=O)
~ 3.00br s4HPiperazine-H (distant from C=O)
~ 1.45t3H-OCH₂CH₃

Causality behind Experimental Choices: The use of a high-field NMR spectrometer is crucial for resolving the potentially complex multiplets in the aromatic region and discerning the distinct methylene signals of the piperazine ring, which might be broadened due to conformational exchange.

¹³C NMR Spectral Data (Predicted)

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Chemical Shift (δ, ppm) Assignment
~ 168C=O (amide)
~ 156Ar-C (C-OEt)
~ 131Ar-C
~ 129Ar-CH
~ 122Ar-CH
~ 121Ar-C
~ 113Ar-CH
~ 64-OCH₂CH₃
~ 47Piperazine-C (adjacent to C=O)
~ 42Piperazine-C (distant from C=O)
~ 15-OCH₂CH₃

II. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

Experimental Protocol: IR Data Acquisition

A common and straightforward method for obtaining the IR spectrum of a solid sample like 1-(2-Ethoxybenzoyl)piperazine is using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.

  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Data Acquisition: The spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum.

IR Spectral Data (Predicted)

The IR spectrum of 1-(2-Ethoxybenzoyl)piperazine will be dominated by absorptions from the amide carbonyl, the aromatic ring, and the C-O and C-N bonds.

Wavenumber (cm⁻¹) Intensity Assignment
~ 3060-3010MediumC-H stretch (aromatic)
~ 2980-2850MediumC-H stretch (aliphatic)
~ 1640StrongC=O stretch (amide)
~ 1600, 1480Medium-StrongC=C stretch (aromatic)
~ 1240StrongC-O stretch (aryl ether)
~ 1120MediumC-N stretch

Trustworthiness of the Protocol: The ATR-FTIR method is a self-validating system for routine analysis as it requires minimal sample preparation, reducing the risk of contamination or sample alteration, and provides reproducible results.

III. Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural elucidation.

Experimental Protocol: MS Data Acquisition

Electron Ionization (EI) mass spectrometry is a common technique for the analysis of relatively small, volatile organic molecules.

  • Sample Introduction: The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization: The sample is bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Analysis: The resulting ions are separated by a mass analyzer (e.g., a quadrupole) and detected.

Mass Spectral Data (Predicted)

The mass spectrum of 1-(2-Ethoxybenzoyl)piperazine will show the molecular ion peak (M⁺) and several characteristic fragment ions.

m/z Relative Intensity Assignment
234Moderate[M]⁺
149High[C₉H₉O₂]⁺ (ethoxybenzoyl cation)
121Moderate[C₇H₅O₂]⁺ (loss of ethylene from ethoxybenzoyl)
85High[C₄H₉N₂]⁺ (piperazine fragment)

Authoritative Grounding & Comprehensive References: The predicted fragmentation pattern is based on established fragmentation mechanisms for N-aroylpiperazines, where the primary cleavage occurs at the amide bond.[3]

Visualization of Key Processes

Molecular Structure

Caption: Molecular structure of 1-(2-Ethoxybenzoyl)piperazine.

Mass Spectrometry Fragmentation Pathway

fragmentation_pathway M [M]⁺˙ m/z = 234 frag1 [C₉H₉O₂]⁺ m/z = 149 M->frag1 Amide bond cleavage frag2 [C₄H₉N₂]⁺ m/z = 85 M->frag2 Amide bond cleavage frag3 [C₇H₅O₂]⁺ m/z = 121 frag1->frag3 - C₂H₄

Caption: Predicted major fragmentation pathway of 1-(2-Ethoxybenzoyl)piperazine in EI-MS.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for 1-(2-Ethoxybenzoyl)piperazine. By understanding the predicted ¹H NMR, ¹³C NMR, IR, and MS data, researchers and drug development professionals can confidently identify and characterize this compound. The provided experimental protocols offer a standardized approach to data acquisition, ensuring the generation of high-quality and reliable spectroscopic information critical for advancing research and development efforts.

References

  • Royal Society of Chemistry. (2015). Supporting Information. Retrieved from [Link]

  • Wodtke, R., Steinberg, J., Köckerling, M., Löser, R., & Mamat, C. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 8(72), 41369–41381. [Link]

  • Mamat, C., Wodtke, R., Löser, R., & Köckerling, M. (2017). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 22(1), 133. [Link]

  • PubChem. (n.d.). 1-(2-Methoxyphenyl)piperazine. Retrieved from [Link]

  • Yılmaz, F., & Görmen, M. (2019). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 64(1), 59-66.
  • Molecules. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Retrieved from [Link]

  • El-Sayed, M. A. A., et al. (2022). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. RSC Advances, 12(48), 31235-31250. [Link]

  • Laturwale, S. K. J. S., et al. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. International Journal of Pharmacy & Pharmaceutical Research, 28(2), 329-346.
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  • NeuroQuantology. (2023). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. Retrieved from [Link]

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  • SpectraBase. (n.d.). Piperazine, 1-[(2-ethoxyphenyl)methyl]-4-(phenylsulfonyl)-. Retrieved from [Link]

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Exploratory

The Modern Drug Hunter's Compass: An In-Depth Technical Guide to the In Vitro Screening of 1-(2-Ethoxybenzoyl)piperazine Analogs

For Distribution Among Researchers, Scientists, and Drug Development Professionals Abstract The 1-(2-Ethoxybenzoyl)piperazine scaffold represents a privileged structure in modern medicinal chemistry, particularly in the...

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution Among Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-(2-Ethoxybenzoyl)piperazine scaffold represents a privileged structure in modern medicinal chemistry, particularly in the pursuit of novel therapeutics targeting the central nervous system (CNS). Analogs of this chemotype have demonstrated significant potential as modulators of key neurotransmitter systems, including serotonergic and dopaminergic pathways. This in-depth technical guide provides a comprehensive framework for the robust in vitro screening of novel 1-(2-Ethoxybenzoyl)piperazine analogs. Moving beyond a mere recitation of protocols, this document elucidates the causal reasoning behind experimental choices, establishing a self-validating system for hit identification and lead optimization. We will delve into a strategic, multi-tiered screening cascade, from initial cytotoxicity assessments and primary binding assays to functional characterization and selectivity profiling. Detailed, field-proven protocols are provided for each critical assay, supplemented by data interpretation guidelines and visualizations of key signaling pathways and experimental workflows. This guide is intended to empower researchers to navigate the complexities of in vitro pharmacology and efficiently identify promising new chemical entities for further development.

Introduction: The Therapeutic Promise of 1-(2-Ethoxybenzoyl)piperazine Analogs

The piperazine ring is a cornerstone of many FDA-approved drugs, valued for its favorable physicochemical properties and its ability to be readily functionalized to fine-tune pharmacological activity.[1] When coupled with a 2-ethoxybenzoyl moiety, this scaffold has been implicated in the modulation of G-protein coupled receptors (GPCRs) that are central to the pathophysiology of numerous neurological and psychiatric disorders. Specifically, analogs bearing this core structure have shown affinity for serotonin receptors (e.g., 5-HT1A, 5-HT2A) and dopamine receptors (e.g., D2), which are established targets for the treatment of conditions such as anxiety, depression, schizophrenia, and Parkinson's disease.[2][3]

The primary objective of an in vitro screening campaign for novel 1-(2-Ethoxybenzoyl)piperazine analogs is to systematically evaluate their biological activity, beginning with broad assessments of safety and progressing to highly specific characterizations of their molecular interactions and functional effects. A well-designed screening cascade is paramount to efficiently triage compounds, identify promising candidates, and build a robust structure-activity relationship (SAR) to guide further chemical synthesis.

The In Vitro Screening Cascade: A Strategic Approach

A logical and tiered approach to in vitro screening is essential for maximizing efficiency and generating high-quality, interpretable data. We propose a three-tiered cascade:

  • Tier 1: Foundational Assays: Initial assessment of compound cytotoxicity to establish a therapeutic window for subsequent assays.

  • Tier 2: Primary Screening: High-throughput screening to identify compounds with significant affinity for the primary targets of interest (5-HT1A, 5-HT2A, and D2 receptors).

  • Tier 3: Secondary and Selectivity Screening: In-depth characterization of "hit" compounds to determine their functional activity (agonist, antagonist, or partial agonist) and their selectivity against a panel of related and unrelated off-target receptors.

G cluster_0 Tier 1: Foundational Assays cluster_1 Tier 2: Primary Screening cluster_2 Tier 3: Secondary & Selectivity Screening Cytotoxicity Cytotoxicity Profiling (e.g., MTT Assay) Primary_Binding Primary Radioligand Binding Assays (5-HT1A, 5-HT2A, D2 Receptors) Cytotoxicity->Primary_Binding Establish Therapeutic Window Functional_Assays Functional Assays (e.g., cAMP Inhibition for D2/5-HT1A) Primary_Binding->Functional_Assays Characterize 'Hits' Selectivity_Panel Selectivity Profiling (e.g., Adrenergic Receptors) Functional_Assays->Selectivity_Panel Determine Off-Target Effects

Tier 1: Foundational Assays - Assessing Cytotoxicity

Before embarking on target-specific assays, it is crucial to determine the inherent cytotoxicity of the synthesized analogs. This initial screen ensures that any observed activity in subsequent assays is not a result of non-specific cell death. The MTT assay is a robust and widely used colorimetric method for this purpose.[4][5]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, MTT, to purple formazan crystals.[2] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.[4]

Step-by-Step Methodology:

  • Cell Plating:

    • Seed a suitable human cell line (e.g., HEK293, SH-SY5Y) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the 1-(2-Ethoxybenzoyl)piperazine analogs in complete growth medium. A typical concentration range for initial screening is from 0.1 µM to 100 µM.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the test compounds. Include vehicle control (e.g., 0.5% DMSO) and positive control (e.g., a known cytotoxic agent like doxorubicin) wells.

    • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Gently pipette to dissolve the crystals, ensuring a homogenous purple solution.

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[2]

Data Presentation and Interpretation:

The results of the MTT assay should be presented as the half-maximal cytotoxic concentration (CC50), which is the concentration of the compound that causes a 50% reduction in cell viability.

Compound IDCC50 (µM)
Analog-001> 100
Analog-00275.3
Analog-003> 100
Doxorubicin0.8

Compounds with a CC50 value significantly higher than their anticipated effective concentration in target-based assays (ideally >10-fold) are considered suitable for further screening.

Tier 2: Primary Screening - Identifying Receptor Binders

The primary screening phase aims to identify which of the synthesized analogs bind with significant affinity to the serotonin (5-HT1A, 5-HT2A) and dopamine (D2) receptors. Radioligand binding assays are the gold standard for this purpose, providing a direct measure of the interaction between a compound and its target receptor.[6][7]

Radioligand Binding Assay Protocol (General)

Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand (a molecule with known high affinity for the receptor) for binding to the target receptor in a preparation of cell membranes. The amount of radioactivity bound to the membranes is inversely proportional to the affinity of the test compound for the receptor.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Culture cells stably expressing the human receptor of interest (e.g., HEK293-h5-HT1A, CHO-K1-hD2).

    • Harvest the cells and homogenize them in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) containing protease inhibitors.

    • Centrifuge the homogenate at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet with fresh buffer and resuspend it in the assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).[8]

  • Assay Setup:

    • In a 96-well plate, combine the cell membrane preparation (typically 20-50 µg of protein per well), the radiolabeled ligand at a concentration near its dissociation constant (Kd), and the test compound at various concentrations.

    • For each receptor, specific radioligands are used:

      • 5-HT1A: [3H]-8-OH-DPAT[9]

      • 5-HT2A: [3H]-Ketanserin[10]

      • D2: [3H]-Spiperone[7]

    • Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).

  • Incubation and Filtration:

    • Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioactivity.[8]

  • Radioactivity Measurement and Data Analysis:

    • Place the filters in scintillation vials, add a scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[7]

Data Presentation and Interpretation:

The binding affinities of the analogs should be summarized in a table for easy comparison. Lower Ki values indicate higher binding affinity.

Compound ID5-HT1A Ki (nM)5-HT2A Ki (nM)D2 Ki (nM)
Analog-00115.2250.689.4
Analog-002>100085.3120.7
Analog-0038.915.725.1
Reference Cpd1.25.43.8

Compounds with Ki values in the low nanomolar to sub-micromolar range are typically considered "hits" and are prioritized for further functional characterization.

Tier 3: Secondary and Selectivity Screening

Once compounds with significant binding affinity have been identified, the next crucial step is to determine their functional activity and selectivity.

Functional Assays

Functional assays reveal whether a compound acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or a partial agonist (partially activates the receptor). For Gi/o-coupled receptors like 5-HT1A and D2, a common functional assay measures the inhibition of cyclic AMP (cAMP) production.[1][6]

Principle: Activation of Gi/o-coupled receptors inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cAMP. This change in cAMP levels can be quantified using various methods, such as competitive immunoassays (e.g., HTRF, ELISA) or bioluminescence resonance energy transfer (BRET)-based biosensors.[11]

G

Step-by-Step Methodology (cAMP Inhibition Assay):

  • Cell Culture and Plating:

    • Use a cell line stably expressing the receptor of interest (e.g., CHO-K1-hD2).

    • Plate the cells in a 96- or 384-well plate and incubate overnight.

  • Compound Treatment:

    • Treat the cells with the test compounds at various concentrations for a short period (e.g., 15-30 minutes).

    • To measure antagonist activity, pre-incubate the cells with the test compound before adding a known agonist (e.g., dopamine for the D2 receptor).

  • Adenylyl Cyclase Stimulation and cAMP Measurement:

    • Add forskolin, a direct activator of adenylyl cyclase, to all wells (except for the basal control) to stimulate cAMP production.

    • Incubate for a defined time (e.g., 15-30 minutes).

    • Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF cAMP HiRange Kit).

Data Presentation and Interpretation:

The results are typically presented as the half-maximal effective concentration (EC50) for agonists or the half-maximal inhibitory concentration (IC50) for antagonists.

Compound IDD2 Functional ActivityEC50/IC50 (nM)
Analog-001AntagonistIC50 = 25.8
Analog-003Partial AgonistEC50 = 12.3, Emax = 65%
DopamineAgonistEC50 = 4.7
HaloperidolAntagonistIC50 = 2.1
Selectivity Profiling

To assess the therapeutic potential and potential for side effects, it is crucial to evaluate the binding of "hit" compounds to a panel of other receptors, ion channels, and transporters. For CNS-active compounds, this panel should include other serotonin and dopamine receptor subtypes, as well as adrenergic, muscarinic, and histamine receptors.[12]

Methodology:

Selectivity profiling is typically conducted using radioligand binding assays, following the general protocol outlined in section 4.1, but with a broader range of receptor membrane preparations.

Data Presentation and Interpretation:

Selectivity is expressed as the ratio of the Ki value for the off-target receptor to the Ki value for the primary target receptor. A higher ratio indicates greater selectivity.

Compound ID5-HT1A Ki (nM)α1-adrenergic Ki (nM)Selectivity (α1/5-HT1A)
Analog-0038.9890100-fold

A selectivity of at least 100-fold is generally desired for a compound to be considered a selective ligand.

Conclusion: From Data to Discovery

The in vitro screening of 1-(2-Ethoxybenzoyl)piperazine analogs is a critical first step in the journey of drug discovery. By employing a strategic, multi-tiered screening cascade, researchers can efficiently identify and characterize promising new chemical entities. This guide has provided a comprehensive framework, from foundational cytotoxicity assays to detailed functional and selectivity profiling. The provided protocols, data presentation formats, and visualizations of key signaling pathways are intended to serve as a practical resource for scientists in the field. Ultimately, the successful application of these in vitro screening principles will pave the way for the development of novel and effective therapeutics targeting the central nervous system.

References

  • Caliendo, G., et al. (2000). Synthesis of new 1,2,3-benzotriazin-4-one-arylpiperazine derivatives as 5-HT1A serotonin receptor ligands. Bioorganic & Medicinal Chemistry Letters, 10(7), 681-685. Available from: [Link]

  • Capuano, A., et al. (2021). Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach. Journal of Medicinal Chemistry, 64(14), 10336-10351. Available from: [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Available from: [Link]

  • Polgar, W. E., et al. (1994). Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity. Journal of Medicinal Chemistry, 37(13), 1957-1965. Available from: [Link]

  • Saeed, A., et al. (2024). Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization. Anticancer Agents in Medicinal Chemistry, 24(14), 1063-1073. Available from: [Link]

  • Tiwari, A. K., et al. (2012). Synthesis and pharmacological evaluation of 1-benz-hydryl piperazine derivatives. International Journal of Pharmaceutical Sciences and Research, 3(1), 226-231. Available from: [Link]

  • Kumar, A., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Organic Synthesis, 21(4), 332-351. Available from: [Link]

  • Leopoldo, M., et al. (2021). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 26(11), 3182. Available from: [Link]

  • Norton, S., & de Beer, E. J. (1957). Some pharmacological properties of piperazine. British Journal of Pharmacology and Chemotherapy, 12(3), 279-284. Available from: [Link]

  • Elliott, J. M. (2011). Current awareness of piperazines: pharmacology and toxicology. Drug Testing and Analysis, 3(7-8), 430-436. Available from: [Link]

  • Therapeutic Target Database. (n.d.). 1-(2-Ethoxyphenyl)piperazine. Therapeutic Target Database. Available from: [Link]

  • Singh, K., et al. (2015). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. International Journal of Pharmaceutical Sciences and Research, 6(10), 4145-4158. Available from: [Link]

  • Yilmaz, V. T., et al. (2013). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. Molecules, 18(9), 11096-11110. Available from: [Link]

  • Perrone, R., et al. (2021). Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. Molecules, 26(11), 3184. Available from: [Link]

  • Rothman, R. B., et al. (2000). Piperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909): high affinity ligands for the dopamine transporter. Journal of Medicinal Chemistry, 43(17), 3217-3226. Available from: [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Gifford Bioscience. Available from: [Link]

  • Leopoldo, M., et al. (2021). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 26(11), 3182. Available from: [Link]

  • Eurofins DiscoverX. (n.d.). 5-HT1A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay. Eurofins DiscoverX. Available from: [Link]

  • Stallaert, W., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International Journal of Molecular Sciences, 25(10), 5434. Available from: [Link]

  • Eurofins DiscoverX. (n.d.). D2S Human Dopamine GPCR Cell Based Agonist cAMP LeadHunter Assay. Eurofins DiscoverX. Available from: [Link]

  • Sigoillot, S. M., & Slesinger, P. A. (2020). Advances in G Protein-Coupled Receptor High-throughput Screening. Current Opinion in Structural Biology, 63, 129-136. Available from: [Link]

  • Gherbi, K., et al. (2022). Profiling of basal and ligand-dependent GPCR activities by means of a polyvalent cell-based high-throughput platform. Nature Communications, 13(1), 3362. Available from: [Link]

  • Beaulieu, J. M., et al. (2005). BRET measurements of cAMP levels in living cells to monitor dopamine D2L receptor activation. Biochemical Journal, 388(Pt 1), 223-229. Available from: [Link]

  • DiscoverX. (2017, January 11). Duplexed Screening of GPCRs to Measure Calcium and β-Arrestin [Video]. YouTube. Available from: [Link]

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Foundational

preliminary toxicological profile of 1-(2-Ethoxybenzoyl)piperazine

A Technical Guide for Impurity Qualification and Safety Assessment Executive Summary 1-(2-Ethoxybenzoyl)piperazine (EBP), frequently identified as Sildenafil Impurity A , is a critical process-related intermediate and de...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Impurity Qualification and Safety Assessment

Executive Summary

1-(2-Ethoxybenzoyl)piperazine (EBP), frequently identified as Sildenafil Impurity A , is a critical process-related intermediate and degradation product in the synthesis of phosphodiesterase type 5 (PDE5) inhibitors. While the parent molecule (Sildenafil) has a well-established safety profile, the isolated toxicity of the EBP fragment requires independent assessment, particularly under ICH Q3A/B (Impurities in New Drug Substances/Products) and ICH M7 (Mutagenic Impurities) guidelines.

This guide provides a structural framework for the toxicological characterization of EBP. It moves beyond simple data listing to explain the mechanistic rationale behind specific assays, focusing on the piperazine moiety’s potential for CNS modulation and the benzoyl linker's metabolic stability.

Part 1: Chemical Identity & Physicochemical Context

Rationale: Toxicity is bioavailability-dependent. Understanding the physicochemical properties of EBP is the prerequisite for designing valid in vitro concentrations.

Compound Identity:

  • Chemical Name: 1-(2-Ethoxybenzoyl)piperazine

  • Synonyms: Sildenafil Impurity A; 2-Ethoxy-N-(1-piperazinyl)benzamide

  • CAS Registry Number: 117537-56-1 (Note: Often confused with related salts; verify via NMR).

  • Molecular Formula: C₁₃H₁₈N₂O₂

  • Molecular Weight: 234.30 g/mol

Physicochemical Drivers of Toxicity:

Property Value (Predicted/Exp) Toxicological Implication
LogP ~1.2 – 1.5 Moderate lipophilicity indicates good oral bioavailability and potential blood-brain barrier (BBB) penetration.
pKa (Basic) ~8.5 (Piperazine N) Exists primarily as a cation at physiological pH (7.4), influencing lysosomal trapping in hepatocytes.

| Solubility | High (Acidic media) | High solubility in gastric fluid suggests rapid absorption; requires careful vehicle selection (e.g., DMSO/Water) for in vitro assays to prevent precipitation. |

Part 2: In Silico Assessment & Structural Alerts (QSAR)

Rationale: Before wet-lab testing, computational modeling (QSAR) provides the "Tier 0" hazard identification required by ICH M7 for impurities.

Mechanistic Analysis: The EBP structure contains two distinct pharmacophores:

  • Piperazine Ring: Structurally similar to BZP (Benzylpiperazine), a known CNS stimulant.[1][2] Simple piperazines can act as GABA agonists or serotonin receptor modulators.

  • Ortho-Ethoxy Benzoyl Group: A steric shield that may slow hydrolysis, potentially prolonging systemic exposure compared to unsubstituted benzoyl piperazines.

QSAR Predictions (Consensus Model):

  • Mutagenicity (Ames): Predicted Negative. The structure lacks high-potency alerts (e.g., nitro groups, aromatic amines). However, secondary amines (piperazine) can form carcinogenic N-nitrosamines if exposed to nitrating agents during synthesis.

  • Sensitization: Predicted Positive. Piperazine derivatives are notorious skin and respiratory sensitizers (Type IV hypersensitivity).

  • Cramer Class: Class III (High structural complexity/toxicity potential) due to the heterocyclic ring and benzene substitution.

Part 3: In Vitro Profiling Protocols

Rationale: These assays provide the mechanistic "why" for observed toxicities and screen for "killer" endpoints (genotoxicity/cardiotoxicity) early in development.

3.1 Genotoxicity: The Ames Test (OECD 471)

Objective: Rule out point mutations. Critical Protocol Adjustment: EBP is a secondary amine. Standard protocols must be modified to detect potential nitrosamine formation if nitrite reagents were used in the synthesis.

  • Strains: S. typhimurium TA98, TA100, TA1535, TA1537; E. coli WP2 uvrA.

  • Metabolic Activation: ± S9 Mix (Rat Liver Homogenate).

  • Success Criterion: No >2-fold increase in revertant colonies compared to solvent control.

3.2 Cytotoxicity & Hepatotoxicity (HepG2 MTT Assay)

Objective: Determine the IC50 and metabolic stability. Protocol:

  • Cell Line: HepG2 (Human hepatocellular carcinoma) – selected for retained Phase I/II enzyme activity.

  • Dosing: 0.1 µM to 100 µM (Log scale).

  • Duration: 24h and 48h exposure.

  • Readout: Mitochondrial reductase activity (MTT).

  • Mechanistic Insight: If toxicity is observed only in the presence of S9 or in metabolically active cells, the metabolite (likely the N-oxide) is the toxicant, not the parent EBP.

3.3 Cardiotoxicity (hERG Inhibition)

Objective: Piperazines are known to interact with potassium channels. Method: Automated Patch Clamp (CHO cells expressing hERG). Threshold: IC50 < 10 µM indicates a high risk of QT prolongation.

Part 4: Metabolic Pathways & Bioactivation

Rationale: Toxicity is often driven by metabolites. The following diagram illustrates the putative metabolic fate of EBP, derived from known piperazine metabolism (N-oxidation) and ether metabolism (O-dealkylation).

MetabolicPathways Parent 1-(2-Ethoxybenzoyl)piperazine (Lipophilic Parent) NOxide N-Oxide Metabolite (Polar, Excretable) Parent->NOxide CYP3A4/FMO (N-Oxidation) Deethyl O-Desethyl Metabolite (Phenolic Intermediate) Parent->Deethyl CYP2D6/3A4 (O-Dealkylation) Nitrosamine N-Nitroso-EBP (Potential Genotoxin) Parent->Nitrosamine Nitrite Interaction (In acidic conditions) Glucuronide O-Glucuronide Conjugate (Phase II Clearance) Deethyl->Glucuronide UGT Enzymes (Conjugation)

Caption: Putative metabolic map of EBP. The red pathway represents a conditional risk dependent on synthesis reagents (nitrites).

Part 5: In Vivo Strategy & Regulatory Qualification

Rationale: Animal testing is the final validation step. For impurities, full chronic studies are rarely needed unless the impurity exceeds the qualification threshold (0.15% or 1.0 mg/day).

5.1 Acute Oral Toxicity (OECD 420)
  • Design: Fixed Dose Procedure (Rat).

  • Predicted Outcome: LD50 likely >1000 mg/kg (GHS Category 4).

  • Target Organs: CNS (tremors, ataxia due to piperazine moiety) and GI tract (irritation).

5.2 Impurity Qualification Workflow (ICH Q3A)

If EBP is present in the final drug substance >0.15%:

  • Compare: Is EBP a significant metabolite in humans? (If yes, it is considered "qualified").

  • Test: If not a metabolite, conduct 14-day general toxicity study in one species + Ames test.

Part 6: Experimental Workflow Diagram

Rationale: A decision tree for researchers to determine the necessary testing tier.

TestingWorkflow Start Impurity Identification (EBP > 0.05%) InSilico In Silico Assessment (DEREK / Sarah Nexus) Start->InSilico Alert Structural Alert? InSilico->Alert Ames Ames Test (OECD 471) Alert->Ames Yes (Class III) Control Control via Specification (Limit < Threshold) Alert->Control No Alert InVivo 14-Day Rodent Study (OECD 407) Ames->InVivo Negative Genotox But High Levels Ames->Control Positive Genotox (Reduce to TTC)

Caption: Decision logic for EBP qualification based on ICH M7 and Q3A guidelines.

References
  • International Conference on Harmonisation (ICH). (2017). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. [Link]

  • European Chemicals Agency (ECHA). (2023). Piperazine: Substance Information and Registration Dossier. (Provides surrogate data for the piperazine core). [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 56843468 (Sildenafil Impurity A). [Link]

  • Organisation for Economic Co-operation and Development (OECD). (2020). Test No. 471: Bacterial Reverse Mutation Test. OECD Guidelines for the Testing of Chemicals. [Link]

  • Elliott, S. (2011). Current awareness of piperazines: pharmacology and toxicology.[3] Drug Testing and Analysis. (Review of piperazine derivative toxicity mechanisms). [Link]

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Protocols & Analytical Methods

Method

Precision Synthesis: Mono-N-Acylation of Piperazine with 2-Ethoxybenzoyl Chloride

[1] Part 1: Executive Summary & Strategic Analysis[1] The Challenge: Symmetry & Selectivity The synthesis of 1-(2-ethoxybenzoyl)piperazine presents a classic problem in organic synthesis: the desymmetrization of a symmet...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Part 1: Executive Summary & Strategic Analysis[1]

The Challenge: Symmetry & Selectivity

The synthesis of 1-(2-ethoxybenzoyl)piperazine presents a classic problem in organic synthesis: the desymmetrization of a symmetric diamine. Piperazine possesses two equivalent secondary amine sites.[1] Upon the introduction of a highly reactive electrophile like 2-ethoxybenzoyl chloride , the reaction kinetics often favor the formation of the thermodynamic "bis" byproduct (1,4-bis(2-ethoxybenzoyl)piperazine) if local stoichiometry is not rigorously controlled.

The Solution: Kinetic Control via Stoichiometric Asymmetry

To achieve high-fidelity mono-acylation without relying on complex protecting group strategies (e.g., N-Boc protection), this protocol utilizes a Stoichiometric Asymmetry approach.[1] By employing a significant excess of piperazine, the statistical probability of a second acyl chloride molecule encountering an already-acylated piperazine molecule is minimized. Furthermore, the excess piperazine acts as an in situ scavenger for the HCl byproduct, preventing the protonation of the product, which would otherwise complicate solubility profiles.

Mechanistic Insight

The reaction proceeds via a Nucleophilic Acyl Substitution .[2] The ortho-ethoxy substituent on the benzoyl chloride provides two effects:

  • Electronic: The electron-donating ethoxy group slightly reduces the electrophilicity of the carbonyl carbon compared to unsubstituted benzoyl chloride, potentially aiding selectivity.

  • Steric: The ortho bulk hinders the approach, requiring slightly longer reaction times or higher temperatures compared to para-substituted analogs.

Part 2: Experimental Protocol

Reagents & Materials Table
ReagentMW ( g/mol )Equiv.[3]RoleNotes
Piperazine (Anhydrous) 86.144.0 - 5.0Nucleophile / BaseLarge excess is critical for mono-selectivity.
2-Ethoxybenzoyl Chloride 184.621.0ElectrophileLimiting reagent.[1] Handle in fume hood (lachrymator).
Dichloromethane (DCM) 84.93N/ASolventAnhydrous preferred.
1N HCl (aq) 36.46N/AExtraction MediumFor "Self-Validating" purification.
10% NaOH (aq) 40.00N/ABasifying AgentTo release free base.[1]
Step-by-Step Methodology
Step 1: System Preparation
  • Oven-dry a 250 mL round-bottom flask (RBF) and a pressure-equalizing addition funnel.

  • Equip the RBF with a magnetic stir bar and purge with Nitrogen (

    
    ) or Argon.
    
  • Critical Step: Dissolve Piperazine (4.0 equiv) in anhydrous DCM (10 mL per gram of piperazine). Ensure complete dissolution. If solubility is an issue, a small amount of co-solvent (e.g., THF) may be added, but DCM is preferred for the workup.

Step 2: Controlled Addition (Kinetic Control)
  • Cool the piperazine solution to 0°C using an ice bath. Low temperature suppresses the reaction rate, enhancing selectivity.

  • Dissolve 2-Ethoxybenzoyl chloride (1.0 equiv) in DCM (diluted 1:1 v/v).

  • Add the acid chloride solution dropwise over 30–60 minutes.

    • Why? Slow addition ensures the concentration of electrophile remains low relative to the huge excess of piperazine, statistically forcing mono-acylation.

  • Allow the reaction to warm to room temperature and stir for 3–5 hours. Monitor by TLC or LC-MS.[1][4]

Step 3: The "Self-Validating" Workup (Purification Logic)

This workflow eliminates the need for column chromatography in most cases.

  • Filtration: Filter off the precipitated piperazine monohydrochloride salts. Rinse the filter cake with cold DCM.

  • Aqueous Wash 1: Wash the organic filtrate with water (

    
     mL).
    
    • Purpose: Removes the vast majority of the unreacted excess piperazine (highly water-soluble).

  • Acid Extraction (The Filter): Extract the organic layer with 1N HCl (

    
     mL).
    
    • Mechanism:[1][2][3][5][6] The desired mono-product (basic amine) and any trace piperazine protonate and move to the Aqueous Phase .

    • Rejection: The bis-acylated byproduct (neutral amide) remains in the Organic Phase . Discard this organic layer.[1][6]

  • Basification: Cool the acidic aqueous layer to 0°C and basify with 10% NaOH until pH > 12.

    • Observation: The product will oil out or precipitate as a white solid.

  • Final Extraction: Extract the basic aqueous mixture with DCM (

    
     mL).
    
  • Drying: Dry combined organics over anhydrous

    
    , filter, and concentrate in vacuo.
    

Part 3: Visualization & Logic Flows

Reaction Pathway

The following diagram illustrates the competitive pathways and how stoichiometry influences the outcome.

ReactionPathway cluster_conditions Conditions: 0°C -> RT, DCM Start Piperazine (Large Excess) Intermediate Mono-Acylated Product (Target) Start->Intermediate Fast (k1) High Probability Reagent 2-Ethoxybenzoyl Chloride Reagent->Intermediate Byproduct Bis-Acylated Impurity Intermediate->Byproduct Slow (k2) Low Probability due to stoichiometry

Caption: Kinetic competition between mono- and di-acylation. Excess piperazine minimizes the path to the bis-impurity.[1]

The Self-Validating Purification Workflow

This flowchart demonstrates the logic ensuring only the desired product survives the workup.

PurificationLogic Mix Crude Reaction Mixture (DCM) Step1 1. Wash with Water Mix->Step1 AqWaste1 Aqueous Waste (Excess Piperazine) Step1->AqWaste1 Removes SM Org1 Organic Layer (Mono + Bis + Neutral Impurities) Step1->Org1 Step2 2. Extract with 1N HCl Org1->Step2 OrgWaste Organic Waste (Bis-Amide / Neutrals) Step2->OrgWaste Removes Bis-Impurity AqAcid Acidic Aqueous Layer (Protonated Mono-Product) Step2->AqAcid Selects Basic Amines Step3 3. Basify (NaOH) & Extract DCM AqAcid->Step3 FinalProduct Pure 1-(2-ethoxybenzoyl)piperazine Step3->FinalProduct

Caption: Acid/Base extraction logic separates the basic mono-product from neutral bis-impurities and water-soluble starting material.

Part 4: Quality Control & Troubleshooting

Analytical Specifications[1][7]
  • Appearance: Typically a viscous pale yellow oil or low-melting white solid.[1]

  • 1H NMR (CDCl3): Look for the characteristic ethoxy triplet (~1.4 ppm) and quartet (~4.1 ppm). The piperazine ring protons should appear as two sets of multiplets (or broad triplets) due to the amide rotamers, integrating to 4H each.

  • Mass Spectrometry (ESI+): Expect

    
     (approx).
    
Troubleshooting Table[1]
ObservationRoot CauseCorrective Action
High Bis-Impurity Addition was too fast or local concentration too high.[1]Increase dilution of acid chloride; improve stirring rate; lower temperature to -10°C.
Low Yield Product lost in aqueous washes.[1]The mono-product has some water solubility.[1][7] Saturate aqueous layers with NaCl (brine) during extractions to "salt out" the product.
Emulsion Density similarities / surfactants.[1]Filter the biphasic mixture through a Celite pad or add a small amount of Methanol to break surface tension.

Part 5: References

  • Selective Acylation Protocols:

    • Selective Acylation of Polyamines with Acid Anhydrides and Acid Chlorides. ResearchGate. (2025).

  • Benzoylpiperazine Synthesis (Analogous Chemistry):

    • An In-depth Technical Guide to the Synthesis of 1-Benzoylpiperazine. Benchchem Application Notes.[1] (2025).[2][4]

  • Piperazine Purification Techniques:

    • Purification of Piperazine and Derivatives.[2][4][8][9][10][11] US Patent 2919275A.[1][8]

  • General Mono-Functionalization:

    • Simplified Procedure for General Synthesis of Monosubstituted Piperazines. MDPI Molecules. (2014).[1]

Sources

Application

Application Note: 1-(2-Ethoxybenzoyl)piperazine as a Scaffold in Drug Design

[1] Executive Summary 1-(2-Ethoxybenzoyl)piperazine represents a specialized "privileged scaffold" in medicinal chemistry. Structurally, it combines a lipophilic, ortho-substituted benzoyl moiety with a polar, semi-rigid...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

1-(2-Ethoxybenzoyl)piperazine represents a specialized "privileged scaffold" in medicinal chemistry. Structurally, it combines a lipophilic, ortho-substituted benzoyl moiety with a polar, semi-rigid piperazine ring.[1] While often overshadowed by its sulfonamide analog (a key intermediate in Sildenafil/Viagra synthesis), this amide scaffold possesses distinct physicochemical properties that make it valuable for exploring G-Protein Coupled Receptor (GPCR) space, particularly for


-adrenoreceptors and 5-HT receptors.[1]

This guide provides a definitive protocol for the synthesis, purification, and application of 1-(2-Ethoxybenzoyl)piperazine.[1] It clarifies the critical structural distinction between this amide scaffold and the sulfonamide intermediates of PDE5 inhibitors, establishing its independent utility in fragment-based drug design (FBDD).

Structural Analysis & Pharmacophore Features

The scaffold consists of three pharmacophoric elements:

  • The Piperazine Head: Provides a basic center (

    
    ) for ionic interaction with receptor aspartate residues. It also serves as a rigid linker that directs substituents into specific vector spaces.
    
  • The Carbonyl Linker: Acts as a hydrogen bond acceptor. Unlike the sulfonyl group in Sildenafil, the carbonyl group is planar, affecting the twist angle relative to the phenyl ring.[1]

  • The 2-Ethoxy Phenyl Tail: The ortho-ethoxy group locks the conformation via steric clash with the carbonyl oxygen and provides a lipophilic handle for hydrophobic pockets.[1]

Comparative Scaffold Architecture

The diagram below illustrates the divergence between the Amide scaffold (subject of this guide) and the Sulfonamide scaffold (Sildenafil class).

Scaffold_Comparison Precursor 2-Ethoxybenzoic Acid Precursor Amide 1-(2-Ethoxybenzoyl)piperazine (Target Scaffold) Precursor->Amide Amide Coupling (-CO-N) Sulfonamide 1-(2-Ethoxybenzenesulfonyl)piperazine (Sildenafil Intermediate) Precursor->Sulfonamide Chlorosulfonation (-SO2-N) Drug_A Alpha-Blockers (e.g., Naftopidil analogs) Amide->Drug_A N-Alkylation Drug_B PDE5 Inhibitors (Sildenafil) Sulfonamide->Drug_B Pyrazole Coupling

Caption: Structural divergence of 2-ethoxybenzoic acid derivatives.[1] The target amide scaffold leads to GPCR ligands, while the sulfonamide route leads to PDE5 inhibitors.

Experimental Protocol: Synthesis of 1-(2-Ethoxybenzoyl)piperazine

Objective: Selective mono-acylation of piperazine to prevent the formation of the bis-amide byproduct. Scale: 10 mmol (adaptable to kg scale).

Materials
  • Reagents: 2-Ethoxybenzoyl chloride (1.85 g, 10 mmol), Piperazine (anhydrous) (4.30 g, 50 mmol - 5 equiv excess), Dichloromethane (DCM, anhydrous), Triethylamine (

    
    ).
    
  • Equipment: 250 mL Round Bottom Flask (RBF), Addition Funnel, Rotary Evaporator, pH meter/strips.

Step-by-Step Methodology
Step 1: Preparation of the Nucleophile Base
  • Dissolve Piperazine (5.0 eq) in DCM (50 mL) in the 250 mL RBF.

    • Expert Insight: A large excess (5:1) of piperazine is strictly required. If stoichiometric amounts (1:1) are used, the highly reactive product will compete with the starting material, leading to significant formation of the symmetrical bis-amide impurity (1,4-bis(2-ethoxybenzoyl)piperazine).[1]

  • Add

    
     (1.2 eq relative to acid chloride) and cool the solution to 0°C  in an ice bath.
    
Step 2: Controlled Acylation
  • Dissolve 2-Ethoxybenzoyl chloride (1.0 eq) in DCM (20 mL).

  • Transfer this solution to the addition funnel.

  • Dropwise Addition: Add the acid chloride solution to the stirring piperazine solution over 30-45 minutes .

    • Critical Parameter: Maintain temperature < 5°C. Rapid addition generates heat, increasing the risk of bis-acylation.[1]

Step 3: Work-up and Purification (The "Acid-Base Switch")

This purification strategy exploits the basicity of the mono-substituted product to separate it from non-basic impurities (bis-amide) and acidic byproducts.[1]

  • Quench: Stir at room temperature for 2 hours.

  • Wash 1 (Remove Salts): Wash the organic layer with water (

    
     mL) to remove piperazine hydrochloride salts.
    
  • Extraction (Acid Phase): Extract the organic layer with 1M HCl (

    
     mL).
    
    • Mechanism:[2][3][4][5] The product (secondary amine) protonates and moves into the aqueous layer. The bis-amide (neutral) and unreacted acid chloride (hydrolyzed to acid) remain in the DCM layer.

  • Discard Organic Layer: The DCM layer contains the impurities. Discard it.

  • Basification: Cool the aqueous acidic extract to 0°C. Basify with 4M NaOH dropwise until pH > 12. The product will oil out or precipitate as a free base.

  • Extraction (Base Phase): Extract the cloudy aqueous mixture with fresh DCM (

    
     mL).
    
  • Drying: Dry combined organic layers over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
Characterization Standards
  • Appearance: Pale yellow viscous oil or low-melting solid.[1]

  • 
     NMR (400 MHz, 
    
    
    
    ):
    
    
    1.41 (t, 3H,
    
    
    ), 2.80-3.00 (m, 4H, piperazine
    
    
    ), 3.50-3.80 (m, 4H, amide
    
    
    ), 4.10 (q, 2H,
    
    
    ), 6.90-7.40 (m, 4H, Ar-H).
    • Note: Broadening of piperazine peaks may occur due to restricted rotation around the amide bond.

  • MS (ESI): Calculated

    
    ; Found 
    
    
    
    .

Applications in Drug Design & Impurity Profiling

A. Fragment-Based Drug Design (FBDD)

This scaffold is an ideal "fragment" for growing into larger libraries.

  • N4-Alkylation: The secondary amine is a nucleophilic handle.[1] Reacting this scaffold with benzyl chlorides or alkyl halides yields putative

    
    -adrenergic antagonists (similar to Naftopidil).
    
  • Urea/Carbamate Formation: Reaction with isocyanates generates urea derivatives with high potential for kinase inhibition.

B. Impurity Reference Standard (Sildenafil)

In the manufacturing of Sildenafil, 2-ethoxybenzoic acid is a starting material. If the chlorosulfonation step is incomplete or bypassed, or if 2-ethoxybenzoyl chloride is present as a contaminant, it can react with the N-methylpiperazine (or piperazine) to form amide impurities.[1]

  • Impurity Designation: Often tracked as a "Process Related Impurity" in generic Sildenafil filings.

  • Detection: This amide has a distinct retention time in HPLC compared to the sulfonamide due to lower polarity and lack of the acidic sulfonyl moiety.

Decision Logic for Scaffold Modification

Use the following logic flow to determine how to modify the scaffold for specific therapeutic targets.

SAR_Logic Start Start: 1-(2-Ethoxybenzoyl)piperazine Decision1 Target Class? Start->Decision1 Path_GPCR GPCR (Alpha/5-HT) Decision1->Path_GPCR Membrane Bound Path_Enzyme Enzyme (Kinase/PDE) Decision1->Path_Enzyme Cytosolic Mod_N4 Modify N4 Position (Linker Extension) Path_GPCR->Mod_N4 Mod_Ph Modify Phenyl Ring (Electronic Tuning) Path_Enzyme->Mod_Ph Result_B Urea/Amide Derivatives (H-Bond Donors) Path_Enzyme->Result_B Isocyanate Coupling Result_A Aryl-Alkyl Derivatives (High Lipophilicity) Mod_N4->Result_A Alkylation

Caption: SAR decision tree for modifying the 1-(2-Ethoxybenzoyl)piperazine scaffold based on target localization and binding requirements.

References

  • BenchChem. 1-Benzoylpiperazine: A Versatile Scaffold in Modern Organic Synthesis.[1] (2025).[6][7][8] Retrieved from

  • National Institutes of Health (NIH). The piperazine scaffold for novel drug discovery efforts. Expert Opinion on Drug Discovery (2022). Retrieved from

  • ResearchGate. Applications of piperazine scaffold in drug design. (2023). Retrieved from

  • Synchemia. Sildenafil EP Impurity Data and Structure. (2025).[6][7][8] Retrieved from

  • Organic Syntheses. 1-Benzylpiperazine Synthesis Protocol (Analogous Method). Coll. Vol. 4, p.82. Retrieved from

Sources

Method

Application Note: High-Throughput Quantification of 1-(2-Ethoxybenzoyl)piperazine using HPLC-UV and LC-MS/MS

Abstract This application note presents robust and validated analytical methodologies for the precise quantification of 1-(2-Ethoxybenzoyl)piperazine, a key intermediate and potential impurity in pharmaceutical developme...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents robust and validated analytical methodologies for the precise quantification of 1-(2-Ethoxybenzoyl)piperazine, a key intermediate and potential impurity in pharmaceutical development. We detail two primary protocols: a widely accessible High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine quality control and an ultra-sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for trace-level analysis in complex matrices. The causality behind experimental choices, from mobile phase composition to mass spectrometric parameters, is thoroughly explained to provide researchers with a foundational understanding for method development and validation.

Introduction: The Analytical Imperative

1-(2-Ethoxybenzoyl)piperazine is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). As a synthetic precursor, its presence as a residual impurity in the final drug substance must be strictly controlled to ensure product safety and efficacy. Furthermore, accurate quantification in reaction mixtures is essential for process optimization and yield calculations.

The analytical challenge lies in developing methods that are not only sensitive and specific but also robust and transferable for routine use in quality control (QC) laboratories. Unlike the parent piperazine molecule, which lacks a strong chromophore and often requires derivatization for UV detection[1][2], the 1-(2-Ethoxybenzoyl)piperazine structure incorporates a benzoyl group. This moiety contains a conjugated system that absorbs UV light, making direct HPLC-UV analysis a feasible and highly practical approach[3]. For applications requiring higher sensitivity, such as pharmacokinetic studies or trace impurity analysis, LC-MS/MS provides unparalleled specificity and lower detection limits[4][5].

This guide provides the foundational protocols to empower researchers to implement and validate these analytical techniques, ensuring data integrity and regulatory compliance.

Principle of the Analytical Methodologies

The choice between HPLC-UV and LC-MS/MS depends on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation.

HPLC-UV: The Workhorse for Routine Quantification

This technique separates the analyte from other components in a mixture using a reversed-phase column. The quantification is based on the principle of Beer-Lambert's law, where the absorbance of UV light by the analyte's chromophore is directly proportional to its concentration.

  • Expertise & Experience: The key to a successful HPLC-UV method for a basic compound like 1-(2-Ethoxybenzoyl)piperazine is controlling the secondary interactions with the silica-based stationary phase. The piperazine moiety is basic and can interact with residual silanol groups on the column, leading to poor peak shape (tailing). The use of an acidic mobile phase modifier (e.g., formic or trifluoroacetic acid) protonates the analyte, ensuring it behaves consistently and elutes as a sharp, symmetrical peak. The ethoxybenzoyl group provides the necessary chromophore for direct UV detection, simplifying the overall procedure[6][7].

LC-MS/MS: The Gold Standard for Sensitivity and Specificity

Liquid chromatography is coupled with a tandem mass spectrometer, which acts as a highly specific and sensitive detector. The mass spectrometer filters ions based on their mass-to-charge ratio (m/z). In tandem MS (MS/MS), a specific parent ion (precursor ion) corresponding to the analyte is selected, fragmented, and a specific fragment ion (product ion) is monitored. This process, known as Multiple Reaction Monitoring (MRM), is exceptionally selective and significantly reduces matrix interference, allowing for quantification at very low concentrations[8][9].

  • Expertise & Experience: The high sensitivity of LC-MS/MS makes it ideal for analyzing samples with complex matrices, such as plasma or crude reaction mixtures, where analyte concentrations are low. The initial step involves identifying the precursor ion, which for 1-(2-Ethoxybenzoyl)piperazine (C13H18N2O2, MW: 234.29 g/mol ) will be the protonated molecule [M+H]+ at m/z 235.3. The subsequent optimization of fragmentation (collision energy) to produce a stable and intense product ion is critical for method performance[5].

Analytical Workflow and Method Selection

The following diagram illustrates the general workflow for the analysis of 1-(2-Ethoxybenzoyl)piperazine and the decision points for method selection.

Analytical_Workflow cluster_prep Sample Handling & Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting Sample Sample Receipt (API, In-process control, etc.) Prep Sample Preparation (Dilution, Extraction) Sample->Prep Decision Select Method Prep->Decision HPLC HPLC-UV Analysis Decision->HPLC Routine QC Assay / Impurity >0.05% LCMS LC-MS/MS Analysis Decision->LCMS Trace Analysis Impurity <0.05% Bioanalysis Processing Data Acquisition & Processing HPLC->Processing LCMS->Processing Validation Method Validation (Accuracy, Precision, Linearity) Processing->Validation Report Final Report Validation->Report

Caption: General workflow for the quantification of 1-(2-Ethoxybenzoyl)piperazine.

Detailed Experimental Protocols

Protocol 1: Quantification by HPLC-UV

This protocol is designed for the quantification of 1-(2-Ethoxybenzoyl)piperazine as a bulk substance or as a major component in a mixture.

A. Materials and Reagents

  • 1-(2-Ethoxybenzoyl)piperazine reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (reagent grade)

  • Deionized water (18.2 MΩ·cm)

B. Instrumentation and Chromatographic Conditions

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II, Waters Alliance e2695, or equivalent with UV/DAD detector
Column C18 Reversed-Phase, 4.6 x 150 mm, 5 µm particle size (e.g., Zorbax, XBridge)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 20% B to 80% B over 10 minutes, hold for 2 min, return to initial over 1 min, equilibrate for 2 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm (Initial). Note: Optimize by determining λmax from a DAD scan.
Run Time 15 minutes

C. Preparation of Solutions

  • Diluent: Prepare a mixture of Acetonitrile and Water (50:50, v/v).

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solutions: Perform serial dilutions of the stock solution with the diluent to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Accurately weigh the sample to be analyzed and dissolve in the diluent to achieve a theoretical concentration within the calibration range (e.g., 50 µg/mL). Filter the solution through a 0.45 µm syringe filter before injection.

D. System Suitability Before sample analysis, inject the mid-point calibration standard (e.g., 50 µg/mL) six times. The system is deemed ready when the following criteria are met:

  • Tailing Factor (T): ≤ 1.5

  • Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%

E. Data Analysis Generate a calibration curve by plotting the peak area versus the concentration of the working standard solutions. Determine the concentration of 1-(2-Ethoxybenzoyl)piperazine in the sample solution by interpolation from the linear regression of the calibration curve.

Protocol 2: Quantification by LC-MS/MS

This protocol is optimized for high-sensitivity analysis, suitable for trace impurity determination or bioanalysis.

A. Materials and Reagents

  • Same as HPLC-UV protocol.

  • Internal Standard (IS): A stable isotope-labeled version of the analyte (e.g., 1-(2-Ethoxybenzoyl)piperazine-d5) is highly recommended. If unavailable, a structurally similar compound with different mass can be used.

B. Instrumentation and Chromatographic Conditions

ParameterRecommended Setting
LC System UPLC System (e.g., Waters ACQUITY, Shimadzu Nexera)
Mass Spectrometer Triple Quadrupole (e.g., Sciex 6500, Waters Xevo TQ-S)
Column C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 3 minutes, hold for 0.5 min, return to initial over 0.5 min, equilibrate for 1 min
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Run Time 5 minutes

C. Mass Spectrometer Parameters

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temp. 500 °C
MRM Transitions Analyte: Q1: 235.3 -> Q3: [Product Ion]IS: [Precursor Ion] -> [Product Ion]
  • Method Development Note: The optimal product ions and collision energies must be determined experimentally. Infuse a standard solution of the analyte (~1 µg/mL) into the mass spectrometer. Perform a product ion scan of the precursor ion (m/z 235.3) to identify stable, high-intensity fragment ions. Then, perform a collision energy optimization for the two most intense product ions to maximize signal.

D. Preparation of Solutions

  • Sample Preparation (Protein Precipitation for Plasma): To 50 µL of plasma sample, add 150 µL of ice-cold acetonitrile containing the internal standard. Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes. Transfer the supernatant to an autosampler vial for analysis.

  • Calibration Standards: Prepare calibration standards by spiking known amounts of the analyte stock solution into a blank matrix (e.g., drug-free plasma) and process them as described above.

Method Validation

All analytical methods must be validated for their intended purpose.[10] The validation should be performed according to ICH Q2(R1) guidelines and include the following parameters.

Validation ParameterAcceptance Criteria
Specificity No interference from blank matrix or known impurities at the analyte's retention time.
Linearity Correlation coefficient (r²) ≥ 0.998 over the specified range.
Range The interval providing suitable precision, accuracy, and linearity.
Accuracy %Recovery typically between 98.0% and 102.0% for assay; 80-120% for trace analysis.
Precision Repeatability (%RSD) ≤ 2.0%. Intermediate Precision (%RSD) ≤ 3.0%.
LOD Signal-to-Noise ratio of 3:1.
LOQ Signal-to-Noise ratio of 10:1. Precision at LOQ (%RSD) ≤ 10%.
Robustness Insensitive to small, deliberate variations in method parameters (e.g., flow rate ±10%).

Conclusion

The analytical methods detailed in this application note provide a comprehensive framework for the reliable quantification of 1-(2-Ethoxybenzoyl)piperazine. The HPLC-UV method offers a robust, accessible, and cost-effective solution for routine quality control and assay purposes. For applications demanding higher sensitivity and selectivity, the LC-MS/MS method provides the necessary performance for trace-level quantification in complex matrices. The successful implementation of these protocols, underpinned by a thorough understanding of the scientific principles and a rigorous validation process, will ensure the generation of high-quality, defensible analytical data in any research or drug development setting.

References

  • Reddy, P. R., & Navaneeswari, N. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859. (URL not available, but cited for context)
  • Navaneeswari, N., & Reddy, P. R. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. [Link]

  • Al-Neaimy, U. I. S., Faiyq, Z., & Shehab, S. (2022). A Review on Analytical Methods for Piperazine Determination. ResearchGate. [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. [Link]

  • Profound Pharma. (2024). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Profound Pharma. [Link]

  • Singh, S. K., et al. (2023). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. RSC Advances. [Link]

  • LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. LGC Group. [Link]

  • Rana, K., et al. (2023). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. Neuroquantology. [Link]

  • Waters Corporation. (n.d.). Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape. Waters Corporation. [Link]

  • Tomale, A. T., et al. (2012). SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF 1-BENZ-HYDRYL PIPERAZINE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Analytical Methods Committee. (2010). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. Analytical Methods. [Link]

  • Google Patents. (2013). CN103254153A - Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine.
  • Skulska, K., et al. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Molecules. [Link]

  • National Institute of Standards and Technology. (n.d.). Piperazine. NIST Chemistry WebBook. [Link]

  • Shimadzu. (n.d.). Development of LC/MS/MS Method for Screening and Quantitation of 47 Synthetic Dyes under Restricted Substance List in Textiles. Shimadzu. [Link]

  • Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Shimadzu. [Link]

Sources

Application

Technical Application Note: Cell-Based Characterization of 1-(2-Ethoxybenzoyl)piperazine

Introduction & Scientific Context 1-(2-Ethoxybenzoyl)piperazine (often designated as Sildenafil Impurity A or Related Compound A ) is a key structural fragment and process impurity associated with the synthesis of Silden...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

1-(2-Ethoxybenzoyl)piperazine (often designated as Sildenafil Impurity A or Related Compound A ) is a key structural fragment and process impurity associated with the synthesis of Sildenafil (Viagra). While primarily monitored for quality control in pharmaceutical manufacturing, this compound serves as a critical reference standard in toxicological screening and structure-activity relationship (SAR) studies.

As a piperazine derivative lacking the pyrazolopyrimidinone core of sildenafil, its biological profile differs significantly from the parent drug. This protocol guide addresses the cellular assessment of this compound, focusing on three critical pillars:

  • Cytotoxicity Profiling: Establishing safety margins in metabolic (HepG2) and renal (HEK293) models.

  • Functional Interference: Assessing potential off-target effects on cGMP signaling.

  • Genotoxic Potential: Evaluating chromosomal stability via the in vitro micronucleus assay.

Chemical Identity[1][2][3][4][5]
  • IUPAC Name: 1-(2-Ethoxybenzoyl)piperazine

  • CAS Number: 1391053-95-4 (Generic/Base form)

  • Molecular Weight: ~234.29 g/mol

  • Solubility: Soluble in DMSO (>10 mg/mL), Methanol; Low solubility in water.

Material Preparation & Handling[6][7]

Stock Solution Formulation

To ensure reproducibility, Dimethyl Sulfoxide (DMSO) is the solvent of choice due to the lipophilic nature of the ethoxybenzoyl moiety.

Protocol:

  • Weigh 2.34 mg of 1-(2-Ethoxybenzoyl)piperazine powder.

  • Dissolve in 1.0 mL of sterile, cell-culture grade DMSO (anhydrous) to create a 10 mM Stock Solution .

  • Vortex for 30 seconds until fully clear. If precipitation occurs, sonicate for 5 minutes at room temperature.

  • Storage: Aliquot into amber vials (20 µL/vial) and store at -20°C. Avoid repeated freeze-thaw cycles.

Working Solution & Vehicle Control
  • Dilution: Prepare serial dilutions in the specific assay medium (e.g., DMEM + 10% FBS).

  • DMSO Limit: The final concentration of DMSO in the cell well must not exceed 0.5% (v/v) to avoid solvent-induced toxicity.

  • Vehicle Control: All experiments must include a "0 µM" control containing 0.5% DMSO in media.

Experimental Protocol A: Cytotoxicity Profiling (CCK-8 Assay)

Objective: Determine the IC50 (half-maximal inhibitory concentration) to assess general cellular toxicity. Cell Models:

  • HepG2 (Human Liver Cancer): Proxy for metabolic toxicity.

  • HEK293 (Human Embryonic Kidney): Proxy for general cellular health.

Workflow Diagram

Cytotoxicity_Workflow Start Cell Seeding (HepG2/HEK293) Treat Compound Treatment (0.1 - 100 µM) Start->Treat  24h adherance Incubate Incubation (24h - 48h @ 37°C) Treat->Incubate Reagent Add CCK-8 Reagent (10 µL/well) Incubate->Reagent Read Absorbance Read (450 nm) Reagent->Read  1-4h dev.

Caption: Step-by-step workflow for the Colorimetric Cell Counting Kit-8 (CCK-8) assay.

Detailed Steps:
  • Seeding: Plate cells at 5,000 cells/well in a 96-well clear-bottom plate. Incubate for 24 hours to allow attachment.

  • Treatment:

    • Prepare 2x working solutions of 1-(2-Ethoxybenzoyl)piperazine in media (200, 60, 20, 6, 2, 0.6, 0.2 µM).

    • Remove old media and add 100 µL of fresh media + 100 µL of 2x compound solution.

    • Final Concentrations: 100, 30, 10, 3, 1, 0.3, 0.1 µM.

  • Incubation: Incubate for 48 hours at 37°C, 5% CO₂.

  • Quantification: Add 10 µL of CCK-8 reagent (WST-8) to each well. Avoid introducing bubbles.

  • Readout: Incubate for 1–2 hours until orange color develops. Measure absorbance at 450 nm using a microplate reader.

Data Analysis: Calculate % Viability =



Fit data to a 4-parameter logistic (4PL) curve to derive IC50.

Experimental Protocol B: Functional cGMP Interference Assay

Objective: As a fragment of Sildenafil (a PDE5 inhibitor), this assay verifies if the impurity retains any capacity to inhibit Phosphodiesterase Type 5 (PDE5) or interfere with cGMP signaling.

Assay Principle: Use a cGMP biosensor or competitive ELISA in PDE5-overexpressing cells.

Logic & Pathway[7]

cGMP_Pathway NO Nitric Oxide (NO) GC Guanylyl Cyclase NO->GC cGMP cGMP (Active Signal) GC->cGMP Synthesizes GTP GTP GTP->GC GMP 5'-GMP (Inactive) cGMP->GMP Degraded by PDE5 PDE5 PDE5 Enzyme PDE5->GMP Sildenafil Sildenafil (Inhibitor) Sildenafil->PDE5 Blocks Impurity 1-(2-Ethoxybenzoyl) piperazine Impurity->PDE5 ?? (Test Target)

Caption: Pathway illustrating the potential interference point of the impurity within the NO/cGMP signaling cascade.

Detailed Steps:
  • Cell Model: Use CHO-K1 cells stably expressing human PDE5A.

  • Pre-Treatment: Treat cells with IBMX (non-selective PDE inhibitor) as a positive control, Vehicle (DMSO), or the Test Compound (10 µM) for 30 minutes.

  • Stimulation: Stimulate cGMP production using SNP (Sodium Nitroprusside, 10 µM) for 45 minutes.

  • Lysis: Lyse cells using 0.1 M HCl to stop PDE activity and stabilize cGMP.

  • Detection: Quantify intracellular cGMP using a competitive ELISA kit.

  • Interpretation:

    • If cGMP levels in Test Compound wells > Vehicle wells, the impurity inhibits PDE5.

    • If cGMP levels are unchanged, the impurity is functionally inert regarding PDE5.

Experimental Protocol C: In Vitro Micronucleus Assay (Genotoxicity)

Objective: To assess the clastogenic (chromosome-breaking) or aneugenic (chromosome loss) potential of the impurity, a critical requirement for pharmaceutical intermediates.

Methodology:

  • Cell Line: CHO-K1 or TK6 lymphoblasts.

  • Dosing: Treat cells with 1-(2-Ethoxybenzoyl)piperazine at 3 concentrations (Low, Mid, High) up to 1 mM or the limit of solubility.

    • Note: Include a metabolic activation system (S9 mix) if testing for pro-mutagenic metabolites.

  • Cytochalasin B Block: Add Cytochalasin B (3-6 µg/mL) after treatment to block cytokinesis, generating binucleated cells (BNCs) .

  • Harvest & Stain: Fix cells, drop onto slides, and stain with Acridine Orange or Giemsa.

  • Scoring: Blindly score 1,000 BNCs per replicate. Count micronuclei (MN) – small, detached nuclear bodies.

  • Criteria: A statistically significant increase in % MN compared to vehicle indicates genotoxicity.

Data Summary & Reference Values

ParameterExpected Outcome / ReferenceNotes
Solubility (Media) < 100 µMPrecipitation may occur >100 µM; check visually.
Cytotoxicity (IC50) > 50 µMGenerally considered low toxicity compared to parent API.
PDE5 Inhibition NegligibleLacks the pyrimidine pharmacophore required for potent binding.
Stability HighStable in DMSO for >6 months at -20°C.

Troubleshooting & Optimization

  • Precipitation: The ethoxybenzoyl group renders the molecule moderately lipophilic. If "crashing out" occurs in aqueous media, reduce the stock concentration to 5 mM or increase the dilution steps to ensure rapid dispersion.

  • False Positives in MTT: Piperazine amines can sometimes reduce tetrazolium salts directly. If high background is observed in cell-free wells, switch to an ATP-based assay (CellTiter-Glo).

  • Edge Effects: In 96-well plates, avoid using the outer perimeter wells; fill them with PBS to maintain humidity and thermal stability.

References

  • European Pharmacopoeia (Ph. Eur.). Sildenafil Citrate Monograph: Impurity A. EDQM. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 679 (DMSO). PubChem.[1] Available at: [Link]

  • International Conference on Harmonisation (ICH). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals. ICH. Available at: [Link]

  • Corbin, J. D., & Francis, S. H. (1999). Cyclic GMP phosphodiesterase-5: target of sildenafil. International Journal of Clinical Practice. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges with 1-(2-Ethoxybenzoyl)piperazine

Prepared by the Senior Application Scientist Team Welcome to the technical support center for 1-(2-Ethoxybenzoyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals who may...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 1-(2-Ethoxybenzoyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound in aqueous buffers. Our goal is to provide not just protocols, but the scientific rationale behind them, empowering you to make informed decisions in your experiments.

Frequently Asked Questions (FAQs)

Q1: My 1-(2-Ethoxybenzoyl)piperazine hydrochloride won't dissolve in standard PBS at pH 7.4. What's happening?

This is a common issue. While the hydrochloride salt form is intended to improve aqueous solubility compared to the free base, piperazine derivatives can still exhibit limited solubility, especially in neutral or near-neutral pH buffers.[1][2] The core issue lies in the protonation state of the two nitrogen atoms in the piperazine ring. At pH 7.4, a significant portion of the molecules may be in the less soluble, partially deprotonated or free base form.

Q2: What is the estimated pKa of 1-(2-Ethoxybenzoyl)piperazine and why is it critical?

This is critical because a compound's solubility is lowest near its isoelectric point and increases as the pH moves away from the pKa, where the molecule becomes more charged.[3][4] For a basic compound like this, solubility will dramatically increase at a pH below its lowest pKa value, where it is fully protonated and cationic.

Q3: Can I just dissolve it in 100% DMSO and then dilute it into my aqueous buffer?

This is a common practice but must be approached with caution. While 1-(2-Ethoxybenzoyl)piperazine is likely highly soluble in DMSO, diluting this stock solution into an aqueous buffer can cause the compound to precipitate out if the final DMSO concentration is not high enough to maintain solubility. This is especially problematic in cell-based assays where final DMSO concentrations must typically be kept low (<0.5%) to avoid cellular toxicity. This "crashing out" can lead to inaccurate and non-reproducible results.

Q4: What is the very first and simplest strategy I should try to improve its solubility in my buffer?

The most direct and often most effective initial strategy is pH adjustment .[5][] Given the basic nature of the piperazine moiety, lowering the pH of your aqueous buffer will protonate the nitrogen atoms, increasing the molecule's polarity and, consequently, its aqueous solubility.[7] We recommend preparing your buffer at a lower pH (e.g., pH 4.0-5.0) to see if that resolves the issue before exploring more complex formulation strategies.

In-Depth Troubleshooting Guides & Protocols

If simple pH adjustment is insufficient or not compatible with your experimental system, the following formulation strategies can be systematically employed.

Guide 1: Systematic pH-Solubility Profiling

Scientific Rationale: The solubility of an ionizable compound is directly dependent on its protonation state. For a dibasic compound like 1-(2-Ethoxybenzoyl)piperazine, solubility increases significantly as the pH is lowered, causing protonation of the basic nitrogen centers. This protocol allows you to experimentally determine the optimal pH for solubilization.

Experimental Protocol: pH Screening

  • Prepare a series of buffers: Prepare 50 mL of a suitable buffer system (e.g., citrate-phosphate) at various pH points, such as pH 3.0, 4.0, 5.0, 6.0, and 7.4.

  • Weigh the compound: Accurately weigh out an excess amount of 1-(2-Ethoxybenzoyl)piperazine hydrochloride into separate vials for each pH point (e.g., 5 mg per 1 mL of buffer).

  • Incubate: Add 1 mL of each buffer to its respective vial. Vortex vigorously for 1 minute. Place the vials on a rotator or shaker at a controlled temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

  • Separate undissolved solid: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 15 minutes to pellet any undissolved compound.

  • Quantify the supernatant: Carefully remove an aliquot of the clear supernatant. Dilute it with a suitable solvent (e.g., methanol or acetonitrile) and quantify the concentration of the dissolved compound using a validated analytical method like HPLC-UV.

  • Analyze: Plot the measured solubility (e.g., in µg/mL) against the buffer pH to determine the pH-solubility profile.

Scientist's Note: This profile is invaluable. It not only helps you find a working pH but also informs you if your compound is likely to precipitate during an experiment if the pH shifts.

Guide 2: Utilizing Co-solvents for Enhanced Solubilization

Scientific Rationale: Co-solvents are water-miscible organic solvents that enhance the solubility of non-polar or poorly soluble compounds by reducing the polarity of the aqueous solvent system.[8][9][10] They disrupt the hydrogen bonding network of water, creating a more favorable environment for the hydrophobic regions of the drug molecule.[]

dot

cluster_0 Aqueous Environment (High Polarity) cluster_1 Co-solvent System (Reduced Polarity) Drug Poorly Soluble Drug (Hydrophobic Regions) Water Water Molecules (Strong H-Bond Network) Drug->Water Low Affinity (Precipitation) Drug_sol Solubilized Drug Water_cosolvent Water + Co-solvent (Disrupted H-Bonds) Drug_sol->Water_cosolvent Increased Affinity (Solubilization) Cosolvent Co-solvent (e.g., PEG 400) Process Addition of Co-solvent cluster_1 cluster_1 cluster_0 cluster_0

Caption: Mechanism of co-solvent action to improve drug solubility.

Commonly Used Co-solvents:

Co-solventTypical Starting ConcentrationKey Considerations
Ethanol5-20% (v/v)Can affect protein structure and enzyme activity.
Propylene Glycol (PG)10-40% (v/v)Generally well-tolerated in many biological systems.
Polyethylene Glycol 400 (PEG 400)10-50% (v/v)Low toxicity; can be viscous at high concentrations.
Dimethyl Sulfoxide (DMSO)<1% for cells, up to 10% in some assaysHigh solubilizing power but can have biological effects.

Experimental Protocol: Co-solvent Screening

  • Prepare stock solution: Dissolve a high concentration of 1-(2-Ethoxybenzoyl)piperazine in 100% of the chosen co-solvent (e.g., 20 mg/mL in PEG 400).

  • Prepare co-solvent/buffer mixtures: In separate tubes, prepare your desired final buffer (e.g., PBS, pH 7.4) containing varying percentages of the co-solvent (e.g., 0%, 5%, 10%, 20%, 40% PEG 400).

  • Spike and observe: Add a small volume of the co-solvent stock solution into each co-solvent/buffer mixture to achieve the target final drug concentration. Vortex immediately.

  • Assess solubility: Visually inspect for any precipitation (cloudiness) immediately and after a set time (e.g., 2 hours) at room temperature.

  • Determine minimum requirement: Identify the lowest percentage of co-solvent that maintains the compound's solubility at the desired concentration.

Scientist's Note: Always run a vehicle control (buffer with the same co-solvent concentration but no drug) in your final experiment to account for any effects of the co-solvent itself.[11]

Guide 3: Using Surfactants for Micellar Solubilization

Scientific Rationale: Surfactants are amphiphilic molecules that, above a certain concentration called the Critical Micelle Concentration (CMC), self-assemble into micelles. These micelles have a hydrophobic core and a hydrophilic shell. Poorly soluble drugs can partition into the hydrophobic core, effectively becoming solubilized within the aqueous medium.[12][13][14] Non-ionic surfactants are generally preferred for biological applications due to lower toxicity.

dot

cluster_micelle Micelle Structure (Above CMC) Core Hydrophobic Core Shell Hydrophilic Shell Core->Shell Encapsulated by Aqueous Aqueous Buffer Shell->Aqueous Soluble in Drug Drug Drug->Core Partitions into core

Caption: Micellar solubilization of a hydrophobic drug by surfactants.

Experimental Protocol: Surfactant Screening

  • Select a surfactant: Polysorbate 80 (Tween 80) or Polysorbate 20 are excellent starting points. Their CMCs are low (e.g., ~0.012% for Tween 80).

  • Prepare surfactant solutions: Prepare several solutions of the surfactant in your desired buffer at concentrations above the CMC (e.g., 0.05%, 0.1%, 0.5%, 1.0% w/v).

  • Add the compound: Add an excess amount of 1-(2-Ethoxybenzoyl)piperazine to each solution.

  • Equilibrate and quantify: Follow the same steps (4-6) as in the "Systematic pH-Solubility Profiling" protocol to determine the solubility at each surfactant concentration.

  • Select optimal concentration: Choose the lowest surfactant concentration that provides the required solubility and is compatible with your assay.

Scientist's Note: Surfactants can interfere with some biological assays by disrupting cell membranes or binding to proteins. Always verify compatibility.[15]

Guide 4: Complexation with Cyclodextrins

Scientific Rationale: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity.[16][17][18] They can encapsulate poorly soluble "guest" molecules, like 1-(2-Ethoxybenzoyl)piperazine, forming a water-soluble inclusion complex.[19][20] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used in pharmaceutical formulations due to its high aqueous solubility and low toxicity.[17]

dot

cluster_process Complexation Process Drug Poorly Soluble Drug (Guest) Complex Soluble Drug-Cyclodextrin Inclusion Complex Drug->Complex CD Cyclodextrin (Host) Hydrophobic Cavity Hydrophilic Exterior CD->Complex

Caption: Host-guest inclusion complex formation with cyclodextrins.

Experimental Protocol: Cyclodextrin Complexation

  • Prepare cyclodextrin solutions: Make a series of HP-β-CD solutions in your buffer at various concentrations (e.g., 1%, 2%, 5%, 10% w/v).

  • Add the compound: Add an excess amount of 1-(2-Ethoxybenzoyl)piperazine to each solution.

  • Equilibrate: Vigorously vortex and then place on a rotator for 24-48 hours. Complex formation can be slower than other methods.

  • Filter and quantify: Filter the solutions through a 0.22 µm filter to remove undissolved compound. Quantify the concentration of the solubilized drug in the filtrate using a suitable analytical method (e.g., HPLC-UV).

Summary of Troubleshooting Strategies

StrategyMechanismProsCons
pH Adjustment Increases charge via protonation of basic nitrogens.Simple, effective for ionizable compounds, minimal excipients.Requires assay compatibility with the required pH.
Co-solvents Reduces solvent polarity.Effective for many compounds, simple to screen.Can have biological effects, risk of precipitation on dilution.
Surfactants Micellar encapsulation of the drug.High solubilization capacity above CMC.Can interfere with assays, potential for cell toxicity.
Cyclodextrins Forms a soluble host-guest inclusion complex.Low toxicity, widely used in formulations.Can be more expensive, complexation may be slow.

We trust this guide will assist you in successfully formulating 1-(2-Ethoxybenzoyl)piperazine for your research needs. Should you have further questions, please do not hesitate to contact our technical support team.

References

  • Vertex AI Search. (2025). Techniques for solubility enhancement of poorly soluble drugs: An overview.
  • National Institutes of Health (NIH). (n.d.). Cyclodextrins in delivery systems: Applications - PMC. Retrieved from [Link]

  • MDPI. (n.d.). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Retrieved from [Link]

  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Drug Solubility: Importance and Enhancement Techniques - PMC. Retrieved from [Link]

  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). CYCLODEXTRINS: VERSATILE CARRIER IN DRUG FORMULATIONS AND DELIVERY SYSTEMS. Retrieved from [Link]

  • Cyclodextrins. (2025). Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Solubility Enhancement Techniques. Retrieved from [Link]

  • Vertex AI Search. (2023). Solubility enhancement techniques: A comprehensive review.
  • National Institutes of Health (NIH). (n.d.). Cyclodextrins: Only Pharmaceutical Excipients or Full-Fledged Drug Candidates? - PMC. Retrieved from [Link]

  • Vertex AI Search. (2024). Co-solvency and anti-solvent method for the solubility enhancement.
  • Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]

  • Vertex AI Search. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility.
  • Journal of Chemical and Pharmaceutical Research. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Retrieved from [Link]

  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Retrieved from [Link]

  • Slideshare. (n.d.). solubility enhancement and cosolvency by madhavi. Retrieved from [Link]

  • Alsiano. (n.d.). Emulsifying and solubilising surfactants for oral. Retrieved from [Link]

  • Protheragen. (n.d.). Solubilizer Excipients. Retrieved from [Link]

  • Allied Academies. (n.d.). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Preparation of Buffer Solutions | Phosphate, Acetate and other Buffers. Retrieved from [Link]

  • Vertex AI Search. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC.
  • ResearchGate. (n.d.). General synthetic strategies toward piperazine scaffold. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC. Retrieved from [Link]

  • Fiveable. (n.d.). pH and Solubility - AP Chem. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved from [Link]

  • askIITians. (2025, March 11). How does pH affect solubility? Retrieved from [Link]

  • Lab SOP Guide. (n.d.). How to Prepare Buffers for Pharmaceutical Product Analysis. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Buffer Preparation – Solutions, Calculation & Solving Common Problems. Retrieved from [Link]

  • SHIMADZU CORPORATION. (n.d.). Preparing Buffer Solutions. Retrieved from [Link]

  • Vertex AI Search. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
  • Google Patents. (n.d.). WO2010070371A1 - Process for the preparation of piperazine derivatives.
  • National Institutes of Health (NIH). (2020, May 6). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

  • University of Regina. (n.d.). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Retrieved from [Link]

  • ACS Publications. (2011, November 14). Aqueous Solubility of Piperazine and 2-Amino-2-methyl-1-propanol plus Their Mixtures Using an Improved Freezing. Retrieved from [Link]

  • PubChem. (n.d.). 1-[2-(2-Hydroxyethoxy)ethyl]piperazine. Retrieved from [Link]

  • PubChem. (n.d.). 1-(2-Methoxyphenyl)piperazine. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). 1-Benzoylpiperazine | C11H14N2O | CID 762654 - PubChem. Retrieved from [Link]

  • Semantic Scholar. (2009, July 15). Table 3 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Retrieved from [https://www.semanticscholar.org/paper/pKa-Values-of-Some-Piperazines-at-(298%2C-303%2C-313%2C-Hetzer-Bothe/d229045b66d8f816c52a3219747963b610330538/figure/3]([Link]

Sources

Optimization

stability testing of 1-(2-Ethoxybenzoyl)piperazine under different conditions

Technical Support Center: Stability Testing of 1-(2-Ethoxybenzoyl)piperazine A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the stability testing of no...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability Testing of 1-(2-Ethoxybenzoyl)piperazine

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the stability testing of novel compounds, using 1-(2-Ethoxybenzoyl)piperazine as a representative model. This guide is designed to provide you with the foundational knowledge, detailed protocols, and troubleshooting advice necessary to design and execute robust stability studies in line with global regulatory expectations.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of stability testing for a research compound like 1-(2-Ethoxybenzoyl)piperazine?

The purpose of stability testing is to provide evidence on how the quality of a substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[1] For a compound like 1-(2-Ethoxybenzoyl)piperazine, these studies are crucial to:

  • Identify Degradation Pathways: Understand how the molecule breaks down under various stress conditions.[2][3]

  • Elucidate Degradant Structures: Determine the chemical structures of the impurities and degradation products that form.

  • Develop and Validate Stability-Indicating Methods: Create analytical methods (typically HPLC) that can accurately measure the decrease in the concentration of the parent compound and the increase in its degradation products without interference.[4][5]

  • Inform Formulation and Packaging Development: The data generated helps in selecting excipients, choosing a suitable container closure system, and defining proper storage conditions to ensure the compound's integrity.[6][7]

  • Establish a Retest Period or Shelf Life: For later stages of development, this data is used to determine the time frame during which the substance is expected to remain within its quality specifications.[1]

Q2: What is the difference between "forced degradation" and "long-term" stability testing?

Forced degradation studies (also called stress testing) involve intentionally exposing the compound to conditions more severe than accelerated testing, such as high heat, high humidity, strong acid/base solutions, oxidizing agents, and intense light.[3][8] The goal is not to determine a shelf life but to rapidly identify potential degradation products and pathways to develop a stability-indicating analytical method.[2][3][7] A degradation of 5-20% is typically targeted to ensure that the analytical method is challenged appropriately.[2]

Long-term stability studies are conducted under recommended storage conditions for a longer duration (e.g., 12 months or more) to establish a re-test period.[1] These studies evaluate the thermal stability and, if applicable, sensitivity to moisture over a prolonged period, simulating real-world storage.[1]

Q3: Which analytical technique is most suitable for stability testing of 1-(2-Ethoxybenzoyl)piperazine?

High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC with UV detection (RP-HPLC-UV), is the most common and powerful technique for developing a stability-indicating assay method.[4][9]

  • Why HPLC? It excels at separating the parent compound from a wide range of potential degradation products in a single analysis. Gradient elution is often used to resolve both hydrophilic and hydrophobic impurities effectively.[9]

  • Why UV Detection? The benzoyl group in 1-(2-Ethoxybenzoyl)piperazine contains a chromophore that will absorb UV light, making it readily detectable. A photodiode array (PDA) detector is highly recommended as it can assess peak purity, which is crucial for confirming that a chromatographic peak corresponds to a single compound.

  • Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer is invaluable for identifying the structures of unknown degradation products by providing mass-to-charge ratio information.

Q4: What are the key regulatory guidelines I should follow?

The International Council for Harmonisation (ICH) provides the globally accepted guidelines for stability testing. The most critical documents are:

  • ICH Q1A(R2): Stability Testing of New Drug Substances and Products. This is the parent guideline covering the overall principles of stability testing, including storage conditions and testing frequency.[1][10][11]

  • ICH Q1B: Photostability Testing of New Drug Substances and Products. This guideline details the specific requirements for light exposure studies.[12][13][14][15]

  • ICH Q2(R1): Validation of Analytical Procedures. This document outlines the requirements for validating your stability-indicating method to prove it is fit for purpose.

Experimental Protocols: Forced Degradation Workflow

Forced degradation is the first step in understanding the stability profile of 1-(2-Ethoxybenzoyl)piperazine. The goal is to achieve modest degradation (5-20%) to reveal potential degradants.[2]

Workflow Overview

Caption: Forced degradation experimental workflow.

Step-by-Step Protocols

Initial Sample Preparation: Prepare a stock solution of 1-(2-Ethoxybenzoyl)piperazine at approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

1. Acid and Base Hydrolysis

  • Objective: To assess susceptibility to pH-mediated degradation. The ester-like amide bond in the molecule could be a potential site for hydrolysis.

  • Protocol:

    • Acid: Mix the stock solution with 0.1 M HCl.

    • Base: In a separate vial, mix the stock solution with 0.1 M NaOH.

    • Control: In a third vial, mix the stock solution with purified water.

    • Incubate all samples at 60°C.

    • Withdraw aliquots at initial (t=0), 2, 4, 8, and 24 hours.

    • Immediately neutralize the acid/base aliquots with an equimolar amount of base/acid to stop the reaction.

    • Dilute to a suitable concentration for HPLC analysis.

2. Oxidative Degradation

  • Objective: To test for sensitivity to oxidation. The piperazine ring and ethoxy group are potential sites of oxidation.

  • Protocol:

    • Mix the stock solution with 3% hydrogen peroxide (H₂O₂).

    • Keep the sample at room temperature, protected from light.

    • Withdraw and analyze aliquots at initial (t=0), 2, 4, 8, and 24 hours.

3. Thermal Degradation

  • Objective: To evaluate the effect of heat on the solid compound and in solution.

  • Protocol:

    • Solid State: Place a small amount of solid 1-(2-Ethoxybenzoyl)piperazine powder in a vial and heat at 80°C.

    • Solution State: Heat the control sample (compound in water) from the hydrolysis study at 80°C.

    • Analyze samples at pre-determined time points (e.g., 1, 3, and 7 days for solid state).

4. Photostability Testing (as per ICH Q1B)

  • Objective: To determine if the compound is sensitive to light.[12][13]

  • Protocol:

    • Expose the solid compound and a solution of the compound to a light source that provides both visible and UV output.

    • The total exposure should be not less than 1.2 million lux hours and 200 watt hours per square meter.[8]

    • A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.

    • Analyze the exposed and dark control samples after the exposure period.

Troubleshooting Guide & Field Insights

Q: My compound degraded completely under 0.1 M HCl at 60°C within the first time point. What should I do?

A: This indicates high sensitivity to acidic conditions. The goal is to achieve partial degradation.

  • Causality: The combination of acid concentration and temperature is too harsh.

  • Solution: Reduce the stress level. You can either:

    • Decrease the temperature (e.g., conduct the experiment at room temperature).

    • Decrease the acid concentration (e.g., try 0.01 M HCl).

    • Reduce the exposure time (e.g., sample at 5, 15, 30, and 60 minutes). The best approach is to start with milder conditions and gradually increase the stress if no degradation is observed.

Q: I don't see any degradation under any of the stress conditions. What does this mean?

A: This suggests that 1-(2-Ethoxybenzoyl)piperazine is a highly stable molecule under the tested conditions. However, you must ensure your analytical method is capable of detecting change.

  • Causality & Solution:

    • Insufficient Stress: The conditions may not be harsh enough. Consider increasing the temperature (e.g., to 80°C), extending the study duration, or using stronger reagents (e.g., 1 M HCl, 30% H₂O₂).

    • Analytical Method Issues: Confirm that your HPLC method is valid. A co-eluting degradation product could mask the loss of the parent compound, although this is less likely with PDA peak purity analysis.

    • True Stability: If extensive stress testing yields no degradation, the molecule is intrinsically stable. This is a valid and valuable result. Document the conditions tested thoroughly.

Q: My HPLC chromatogram shows multiple new peaks after stress testing. How do I know if they are actual degradants?

A: This is the expected outcome of a successful forced degradation study.

  • Verification Steps:

    • Compare to Controls: Ensure the peaks are absent or significantly smaller in the t=0 and control samples.

    • Peak Purity Analysis: Use a PDA detector to check the spectral purity of the parent peak. A decrease in purity suggests a co-eluting degradant.

    • Mass Balance: Calculate the mass balance. The sum of the assay of 1-(2-Ethoxybenzoyl)piperazine and the area percent of all degradation products should ideally be between 95-105%. A good mass balance indicates that all major degradation products are being detected.

    • LC-MS Analysis: The most definitive way to confirm and identify these new peaks is to analyze the sample by LC-MS to obtain their molecular weights.

Q: My mass balance is below 90%. What could be the cause?

A: A low mass balance suggests that not all degradation products are being accounted for.

Caption: Troubleshooting workflow for low mass balance.

Data Presentation

Summarize your results in a clear, concise table. This format allows for easy comparison of the compound's stability under different conditions.

Stress ConditionTime (hours)Assay of 1-(2-Ethoxybenzoyl)piperazine (%)Major Degradant 1 (Area %)Major Degradant 2 (Area %)Total Impurities (%)Mass Balance (%)
0.1 M HCl (60°C)0100.0NDND0.0100.0
892.54.81.56.398.8
0.1 M NaOH (60°C)0100.0NDND0.0100.0
898.1ND0.80.898.9
3% H₂O₂ (RT)0100.0NDND0.0100.0
885.311.2ND11.296.5

ND: Not Detected; RT: Room Temperature

References

  • ICH Q1B: Photostability Testing of New Drug Substances and Products. 12

  • Q1B Photostability Testing of New Active Substances and Medicinal Products. 13

  • ICH Q1A(R2) Stability Testing of new drugs and products (Revised guideline). 10

  • Q1A(R2) Stability Testing of new Drug Substances and Products. 1

  • Quality Guidelines. 14

  • Q1A(R2) Guideline. 11

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. 2

  • ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. 15

  • Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. 16

  • Stability Testing of Pharmaceutical Products. 6

  • Stability Testing Photostability Testing of New Drug Substances and Products-Q1B.pptx. 17

  • Forced Degradation Studies. 8

  • What is a Stability-indicating assay method? 4

  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. 18

  • Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022. 19

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. 9

  • Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. 20

  • Development of forced degradation and stability indicating studies of drugs—A review. 3

  • Forced Degradation Studies: Regulatory Considerations and Implementation. 21

  • Forced Degradation Testing. 22

Sources

Troubleshooting

Technical Support Center: Optimizing Synthesis of 1-(2-Ethoxybenzoyl)piperazine

Welcome to the technical support center for the synthesis of 1-(2-Ethoxybenzoyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, freq...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(2-Ethoxybenzoyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols. Our goal is to empower you with the scientific rationale behind experimental choices to ensure reproducible and high-yield synthesis.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific challenges you may encounter during the synthesis of 1-(2-Ethoxybenzoyl)piperazine, providing causative explanations and actionable solutions.

Q1: Why is my reaction yield consistently low?

Low yield is a frequent issue stemming from several factors. A systematic approach to troubleshooting is crucial for identifying the root cause.

Possible Causes & Recommended Solutions:

  • Incomplete Reaction: The reaction may not have reached completion. It is essential to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure all starting materials have been consumed.[1][2]

  • Purity of Starting Materials: Impurities in the starting materials, such as 2-ethoxybenzoic acid or piperazine, can introduce side reactions or inhibit the primary reaction. Always verify the purity of your reagents before commencing the synthesis.[2]

  • Suboptimal Reaction Conditions: Temperature, solvent, and base selection are critical. The acylation of piperazine is an exothermic reaction, and inadequate temperature control can lead to side product formation.[3]

  • Moisture Contamination: Water present in the reaction can hydrolyze the acylating agent (e.g., 2-ethoxybenzoyl chloride) or any activated ester intermediate, reducing the overall yield. The use of anhydrous solvents is highly recommended.[1]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of 1-(2-Ethoxybenzoyl)piperazine, offering insights into the underlying chemical principles.

Q2: What is the most common synthetic route for 1-(2-Ethoxybenzoyl)piperazine and what are the key considerations?

The most prevalent method is the direct N-acylation of piperazine with a 2-ethoxybenzoyl derivative, typically 2-ethoxybenzoyl chloride. This is a classic nucleophilic acyl substitution reaction.[3]

Key Considerations:

  • Stoichiometry: A primary challenge is achieving selective mono-acylation. Due to the symmetrical nature of piperazine, the formation of the di-substituted byproduct, 1,4-bis(2-ethoxybenzoyl)piperazine, is a common issue.[3][4] Using an excess of piperazine can favor mono-acylation.

  • Base Selection: A non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) is often preferred to scavenge the HCl generated during the reaction without competing with the piperazine nucleophile.[1] Triethylamine (TEA) can also be used.[1][5]

  • Temperature Control: The reaction is often initiated at a low temperature (e.g., 0 °C) to control the initial exotherm and then allowed to warm to room temperature.[3][5]

Q3: How can I minimize the formation of the di-acylated byproduct?

Minimizing the formation of 1,4-bis(2-ethoxybenzoyl)piperazine is crucial for simplifying purification and maximizing the yield of the desired product.

Strategies to Promote Mono-acylation:

  • Excess Piperazine: Using a significant excess of piperazine (e.g., 2-4 equivalents) increases the statistical probability of the acylating agent reacting with an unreacted piperazine molecule rather than the mono-acylated product.

  • In Situ Mono-protonation: A clever strategy involves the in situ formation of a piperazine mono-salt. By reacting piperazine with one equivalent of an acid (like HCl), one of the nitrogen atoms is protonated and rendered non-nucleophilic, thus favoring mono-acylation on the free nitrogen.[3][6][7][8]

  • Slow Addition of Acylating Agent: Adding the 2-ethoxybenzoyl chloride dropwise to the piperazine solution helps to maintain a low concentration of the acylating agent, further reducing the likelihood of di-acylation.[3]

Q4: What are the best analytical methods to monitor the reaction and assess product purity?

Effective reaction monitoring and purity assessment are critical for process optimization and quality control.

Recommended Analytical Techniques:

  • Thin Layer Chromatography (TLC): A quick and effective method for monitoring the consumption of starting materials and the formation of the product and byproducts.[1][3]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the reaction progress and is the preferred method for final purity analysis.[2][9] A reversed-phase C18 column with a UV detector is a common setup.[2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and byproducts.[10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for structural elucidation and confirming the identity of the final product. 1H and 13C NMR can also reveal the presence of rotamers due to the restricted rotation around the amide bond.[12][13]

Experimental Protocols & Data

This section provides detailed experimental protocols and a summary of key reaction parameters.

Protocol 1: Direct Acylation of Piperazine with 2-Ethoxybenzoyl Chloride

This protocol outlines a standard procedure for the synthesis of 1-(2-Ethoxybenzoyl)piperazine.

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve piperazine (2.0 equivalents) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).[5]

  • Cooling: Cool the solution to 0 °C using an ice bath.[3]

  • Addition of Acylating Agent: Dissolve 2-ethoxybenzoyl chloride (1.0 equivalent) in a small amount of the same anhydrous solvent and add it dropwise to the cooled piperazine solution over 30-60 minutes with vigorous stirring.[3]

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 2-4 hours.[3]

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a mobile phase of 9:1 DCM:Methanol).[3]

  • Workup: Once the reaction is complete, quench the reaction with water. Separate the organic layer and wash it sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess piperazine, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent.[14]

Data Presentation: Comparison of Reaction Conditions

The choice of solvent and base can significantly impact the reaction outcome. The following table summarizes common choices and their characteristics.

SolventBaseTypical TemperatureKey AdvantagesPotential Issues
Dichloromethane (DCM)Triethylamine (TEA) or DIPEA0 °C to Room TempGood solubility of reagents, easy to remove.Chlorinated solvent, potential environmental concerns.
Tetrahydrofuran (THF)Triethylamine (TEA) or DIPEA0 °C to Room TempGood aprotic solvent.Must be anhydrous as it can contain peroxides.
AcetonitrileTriethylamine (TEA) or DIPEARoom TempGood solvent for a variety of coupling reactions.[15]Can be more difficult to remove than DCM.
TolueneNone (High Temp)140-160 °CCan be used for amidation with esters.[3]High temperature may lead to side products.

Visualizing the Workflow

Understanding the logical flow of the synthesis and troubleshooting process is essential for success.

General Synthesis Workflow

G reagent_prep Reagent Preparation (Anhydrous Conditions) reaction_setup Reaction Setup (Piperazine, Solvent, Base) reagent_prep->reaction_setup cooling Cooling to 0 °C reaction_setup->cooling acylation Slow Addition of 2-Ethoxybenzoyl Chloride cooling->acylation reaction Reaction at RT acylation->reaction monitoring TLC/HPLC Monitoring reaction->monitoring workup Aqueous Workup monitoring->workup Reaction Complete purification Purification (Chromatography/Recrystallization) workup->purification analysis Product Analysis (NMR, HPLC, MS) purification->analysis

Caption: A typical workflow for the synthesis of 1-(2-Ethoxybenzoyl)piperazine.

Troubleshooting Logic for Low Yield

G start Low Yield Observed check_completion Check Reaction Completion (TLC/HPLC) start->check_completion check_purity Verify Starting Material Purity start->check_purity check_conditions Review Reaction Conditions (Temp, Solvent, Base) start->check_conditions check_moisture Ensure Anhydrous Conditions start->check_moisture incomplete Incomplete Reaction check_completion->incomplete impure_reagents Impure Reagents check_purity->impure_reagents suboptimal_cond Suboptimal Conditions check_conditions->suboptimal_cond moisture Moisture Contamination check_moisture->moisture optimize Optimize Reaction Time/ Temperature incomplete->optimize purify_reagents Purify/Source High- Purity Reagents impure_reagents->purify_reagents optimize_cond Systematically Vary Conditions suboptimal_cond->optimize_cond dry_solvents Use Anhydrous Solvents/ Inert Atmosphere moisture->dry_solvents

Caption: A decision tree for troubleshooting low reaction yields.

References

  • BenchChem. (2025). Optimizing reaction conditions for N-Boc-piperazine-C3-COOH coupling.
  • National Institutes of Health. (n.d.). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution.
  • National Institutes of Health. (2020). Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid.
  • RSC Publishing. (n.d.). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution.
  • Ambeed.com. (n.d.). Reactions of Piperazines.
  • BenchChem. (2025). A Comparative Guide to the Efficiency of Coupling Reagents for Amide Bond Formation with N-Boc-piperazine-C3-COOH.
  • National Institutes of Health. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
  • ACS Publications. (2013). Synthesis of Azetidinium-Functionalized Polymers Using a Piperazine Based Coupler.
  • Organic Chemistry Portal. (2001). Reaction of Piperazine with Trimethylacetic Arylcarboxylic Anhydride; A Convenient Method for Preparing Monoacylated Piperazine Derivatives.
  • BenchChem. (n.d.). Application Notes and Protocols for the Acylation of Piperazine with 5-Chlorothiophene-2-carbonyl Chloride.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 1-Benzoylpiperazine: Pathways and Mechanisms.
  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines.
  • ResearchGate. (n.d.). Reactions of acetylenic acid esters with piperazine derivatives.
  • Google Patents. (n.d.). Purification of piperazine.
  • ResearchGate. (n.d.). Optimized reaction conditions for the amide formation step.
  • National Institutes of Health. (n.d.). Discovery and hit-to-lead evaluation of piperazine amides as selective, state-dependent NaV1.7 inhibitors.
  • BenchChem. (2025). Technical Support Center: Purification of Piperazine-Containing Compounds.
  • Organic Syntheses. (n.d.). 1-benzylpiperazine.
  • Google Patents. (n.d.). Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine.
  • ResearchGate. (2022). Methods for the catalytic synthesis of piperazine.
  • Google Patents. (n.d.). Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine.
  • RSC Publishing. (n.d.). Analytical Methods.
  • ResearchGate. (n.d.). A Simple Synthesis of N-Alkylpiperazines.
  • National Institutes of Health. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling.
  • BenchChem. (n.d.). Technical Support Center: Synthesis of 2-(4-Benzhydrylpiperazin-1-yl)ethanol.
  • (n.d.). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.
  • JOCPR. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
  • RSC Publishing. (n.d.). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs.
  • BenchChem. (2025). troubleshooting guide for low yield in piperazine cyclization reactions.
  • National Institutes of Health. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor.
  • Unodc. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.

Sources

Optimization

Technical Support Center: Scale-Up Production of Benzoylpiperazine Derivatives

Prepared by the Office of the Senior Application Scientist Welcome to the technical support center for the synthesis and scale-up of benzoylpiperazine derivatives. This guide is designed for researchers, process chemists...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis and scale-up of benzoylpiperazine derivatives. This guide is designed for researchers, process chemists, and drug development professionals. Here, we address common challenges encountered during the transition from laboratory-scale experiments to pilot and commercial-scale production. Our goal is to provide practical, field-proven insights grounded in established scientific principles to ensure your scale-up process is efficient, safe, and reproducible.

Section 1: Synthesis and Reaction Optimization

The synthesis of benzoylpiperazine derivatives, while straightforward on a lab scale, presents significant challenges during scale-up. Issues of selectivity, reaction control, and yield become magnified. This section addresses the most common synthetic hurdles.

FAQ 1: My yield of 1-benzoylpiperazine is low, and I'm seeing a significant amount of the 1,4-dibenzoylpiperazine byproduct. How can I improve selectivity for mono-acylation during scale-up?

Answer: This is the most prevalent challenge in benzoylpiperazine synthesis. The symmetrical nature of the piperazine ring means both nitrogen atoms have comparable nucleophilicity, often leading to di-acylation.[1] The most common industrial method, the Schotten-Baumann reaction with benzoyl chloride, must be carefully controlled to favor mono-substitution.[2]

Causality: Di-substitution occurs when a molecule of the desired 1-benzoylpiperazine product successfully competes with the starting piperazine for a molecule of benzoyl chloride. At a larger scale, inefficient mixing can create localized "hot spots" with a high concentration of benzoyl chloride, dramatically increasing the rate of this unwanted second reaction.[3]

Recommended Solutions:

  • Controlled Reagent Addition: The most direct method is to maintain a high molar excess of piperazine relative to benzoyl chloride throughout the reaction. On a large scale, this is achieved by adding the benzoyl chloride solution slowly and sub-surface to the vigorously stirred piperazine solution. This ensures the benzoyl chloride reacts immediately with the abundant piperazine before it can encounter a mono-substituted molecule.

  • In Situ Mono-Protonation: A more elegant approach involves the in-situ formation of a piperazin-1-ium salt by adding one equivalent of an acid.[2] The protonated nitrogen is rendered non-nucleophilic, directing the acylation selectively to the free secondary amine. This avoids the need for large excesses of piperazine, improving atom economy.[4]

  • Protecting Group Strategy: While adding steps, using a protecting group like tert-butyloxycarbonyl (Boc) is a robust method to guarantee mono-substitution.[4][5] One nitrogen is protected, the other is benzoylated, and the protecting group is then removed. This multi-step process can decrease overall yield and increase costs, making it a trade-off between selectivity and process efficiency.[4]

Workflow for Selective Mono-Acylation

Below is a diagram illustrating the decision-making process for optimizing mono-acylation selectivity during scale-up.

G cluster_methods Recommended Solutions start Goal: Improve Mono-acylation Selectivity q1 Is atom economy a primary concern? start->q1 method1 Controlled Addition (Excess Piperazine) q1->method1 No q2 Are additional synthetic steps acceptable? q1->q2 Yes desc1 Pros: Simple, direct. Cons: Poor atom economy, requires recovering excess piperazine. method1->desc1 Details method2 In Situ Mono-Protonation desc2 Pros: Good atom economy, one-pot. Cons: Requires precise pH control. method2->desc2 Details method3 Protecting Group Strategy (e.g., N-Boc-piperazine) desc3 Pros: Excellent selectivity. Cons: Multi-step, higher cost, potential for yield loss. method3->desc3 Details q2->method2 No q2->method3 Yes

Caption: Decision tree for selecting a mono-acylation strategy.

FAQ 2: The reaction is exothermic, and I'm struggling with temperature control in a larger reactor. What are the risks and solutions?

Answer: Thermal control is a critical safety and quality consideration in scale-up.[6] The acylation of piperazine is an exothermic reaction. As the reactor volume increases, the surface-area-to-volume ratio decreases, making heat dissipation far less efficient than in a lab flask.[3]

Risks of Poor Heat Management:

  • Runaway Reaction: Uncontrolled temperature rise can accelerate the reaction rate, leading to a dangerous feedback loop that can over-pressurize the reactor.[3][7]

  • Impurity Formation: Higher temperatures can promote side reactions, leading to a less pure product and complicating purification.

  • Solvent Boiling: Excessive heat can cause the solvent to boil, altering concentrations and potentially creating a hazardous situation.

Recommended Solutions:

  • Reactor and Jacket Design: Ensure the reactor is appropriately sized for the batch and has an efficient heat-transfer jacket. Use a thermal fluid with a wide operating range and good heat transfer properties.

  • Controlled Addition Rate: The rate of the exothermic reaction is limited by the rate at which you add the limiting reagent (benzoyl chloride). Link the addition rate to the internal temperature. An automated system can stop the feed if the temperature exceeds a set limit.[6]

  • Adequate Agitation: Good mixing is crucial not only for reaction kinetics but also for heat transfer. Ensure the stirrer design (e.g., anchor, turbine) is appropriate for the vessel geometry and viscosity to prevent localized hot spots.[3]

Experimental Protocol: Scaled-Up Schotten-Baumann Synthesis of 1-Benzoylpiperazine (100 g Scale)

This protocol emphasizes safety and control for a larger scale.

Materials:

  • Piperazine (anhydrous): 442 g (5.13 mol, 5 equivalents)

  • Dichloromethane (DCM): 2 L

  • Sodium Hydroxide (50% w/w aq.): ~164 g (2.05 mol, 2 equivalents)

  • Benzoyl Chloride: 144 g (1.02 mol, 1 equivalent)

  • Reactor: 5 L jacketed glass reactor with overhead stirrer, thermocouple, and addition funnel.

Procedure:

  • Setup: Assemble the reactor under an inert nitrogen atmosphere. Charge the reactor with piperazine and 1.5 L of DCM.

  • Cooling: Begin stirring and cool the reactor contents to 0-5 °C using the jacket.

  • Base Addition: Slowly add the 50% sodium hydroxide solution, ensuring the internal temperature does not exceed 10 °C.

  • Benzoyl Chloride Addition: Dissolve the benzoyl chloride in 500 mL of DCM and charge it to the addition funnel. Add the benzoyl chloride solution dropwise to the reactor over 2-3 hours. Crucially, monitor the internal temperature and do not let it rise above 10 °C.

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 3-4 hours.[2]

  • Monitoring: Monitor the reaction's progress by TLC (e.g., 9:1 DCM:Methanol mobile phase) to confirm the consumption of benzoyl chloride.[2]

  • Workup: Cool the mixture back to 10 °C. Slowly add 1 L of water. Separate the organic layer. Extract the aqueous layer twice with 250 mL portions of DCM.

  • Washing & Drying: Combine all organic layers and wash with 500 mL of brine. Dry the organic phase over anhydrous sodium sulfate.[2]

  • Isolation: Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent like a toluene/petroleum ether mixture.[8]

Section 2: Purification and Quality Control

On a large scale, traditional purification methods like column chromatography become impractical and costly.[4] Developing a robust crystallization or distillation process is key.

FAQ 3: Column chromatography is not feasible for my multi-kilogram batch. What are the best strategies for purifying benzoylpiperazine derivatives at scale?

Answer: The goal of large-scale purification is to develop a robust, scalable, and cost-effective method that does not rely on chromatography.

Recommended Strategies:

  • Recrystallization: This is the preferred method for solid products. The key is solvent selection. An ideal solvent system will dissolve the crude product at an elevated temperature and allow the pure product to crystallize upon cooling, while impurities remain in the mother liquor.

    • Solvent Screening: Screen a variety of solvents and solvent mixtures (e.g., toluene/hexane, ethyl acetate/heptane, ethanol/water) to find the optimal system.

    • Seeding: Use a small amount of pure product as a seed crystal to induce crystallization and control crystal size.

  • Distillation: If the product is a thermally stable liquid or low-melting solid, vacuum distillation can be an effective purification method.

  • Aqueous Washes / pH Adjustment: Utilize the basicity of the piperazine nitrogen. Impurities that are acidic or neutral can often be removed through a series of aqueous washes at different pH values. For example, washing the organic solution with a dilute acid will protonate and extract the unreacted piperazine and the desired product into the aqueous layer, leaving non-basic impurities behind. The aqueous layer can then be basified and re-extracted to recover the purified product.[9]

FAQ 4: What are the critical analytical tests I should perform to ensure the quality and purity of my final product?

Answer: A comprehensive analytical package is required to confirm the identity, purity, and stability of your benzoylpiperazine derivative. This is essential for regulatory filings.[10][11]

Table of Recommended Analytical Methods
Analytical MethodPurposeKey Information Provided
HPLC-UV/DAD Primary method for purity assessment and quantification.[12]Purity (area %), quantification of impurities, method validation (linearity, accuracy).
GC-MS Identifies and quantifies volatile impurities and residual solvents.[13][14]Confirms molecular weight, identifies byproducts, detects residual solvents.
¹H and ¹³C NMR Confirms the chemical structure of the main component and impurities.Unambiguous structure elucidation, confirmation of benzoylation site.
FTIR Spectroscopy Provides functional group information as a quick identity check.Confirms presence of key functional groups (e.g., amide carbonyl, aromatic C-H).
Karl Fischer Titration Measures water content.Crucial for stability and accurate weighing of the final product.
Elemental Analysis Confirms the elemental composition (C, H, N).Provides evidence of the empirical formula.

Section 3: Process Safety and Regulatory Compliance

Scaling up introduces significant safety and regulatory responsibilities. A thorough understanding of reaction hazards and compliance with manufacturing standards is non-negotiable.[6][15]

FAQ 5: How do I assess the thermal hazards of my process before scaling up?

Answer: You must assume any new process has potential thermal hazards until proven otherwise.[7]

  • Literature Review: First, search for any reported safety incidents involving similar chemistries.

  • Reaction Calorimetry (RC1): This is the gold standard. A reaction calorimeter measures the heat evolved during the reaction in real-time under controlled conditions. This data allows you to calculate the heat of reaction, the maximum temperature of the synthetic reaction (MTSR), and determine if the cooling capacity of your plant reactor is sufficient.

  • Differential Scanning Calorimetry (DSC): DSC is used to screen for thermal instability of the starting materials, intermediates, and final product. It identifies decomposition temperatures and the energy released during decomposition.[7]

Process Safety Workflow

Caption: Workflow for assessing and mitigating thermal process safety risks.

FAQ 6: What are the key regulatory considerations when scaling up the production of a benzoylpiperazine derivative for pharmaceutical use?

Answer: When producing for pharmaceutical applications, you must adhere to Current Good Manufacturing Practices (cGMP).[10][11]

Key cGMP Requirements:

  • Documentation: Every step of the process must be documented in detail through batch records.[16] All deviations must be recorded and investigated.

  • Quality Control: Raw materials must be tested and approved before use. In-process controls and final product testing must be performed according to validated analytical methods.[10]

  • Facility and Equipment: The manufacturing facility and equipment must be designed, qualified, and maintained to prevent contamination and ensure consistent operation.[15]

  • Process Validation: Once the process is finalized, it must be validated to demonstrate that it consistently produces a product meeting its predetermined quality attributes.

Furthermore, be aware of the regulatory status of piperazine and related precursors. Some piperazine derivatives are controlled substances in various jurisdictions.[17][18] Additionally, precursor chemicals used in the synthesis may be regulated.[19] Always consult with your regulatory affairs department to ensure compliance with local and international laws.

References

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020). National Center for Biotechnology Information. [Link]

  • Overcoming Challenges in Scale-Up Production. World Pharma Today. [Link]

  • Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class. Office of Justice Programs. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). National Center for Biotechnology Information. [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2024). National Center for Biotechnology Information. [Link]

  • An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. (2012). Royal Society of Chemistry. [Link]

  • Avoiding pitfalls in scaling up biopharmaceutical production. (2006). Pharmaceutical Technology. [Link]

  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. [Link]

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2022). MDPI. [Link]

  • From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. (2024). HWS Labortechnik Mainz. [Link]

  • China Precursor Chemical Regulations Effective 1 September 2024. GPC Gateway. [Link]

  • An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. ResearchGate. [Link]

  • Recent Advances in Synthetic Strategies of Piperazine & its Analogs Via Rearrangement Reactions: A Review. ResearchGate. [Link]

  • Scale-Up and Quality Control Challenges in the Industrial Manufacturing of Nanoformulations: Current Trends and Future Perspectives. International Journal on Science and Technology. [Link]

  • Analytical Methods. Royal Society of Chemistry. [Link]

  • Determination of piperazine derivatives in “Legal Highs”. ResearchGate. [Link]

  • Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. (2021). National Center for Biotechnology Information. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. [Link]

  • Method for preparation, refining and detection of N-benzoyl piperazidine.
  • The Stability Study of a Novel Phenylpiperazine Derivative. Isaac Scientific Publishing. [Link]

  • Separation of Pharmaceutical Process-Related Impurities via an Organic Solvent Nanofiltration Membrane Cascade. ResearchGate. [Link]

  • Comparing the dopaminergic neurotoxic effects of benzylpiperazine and benzoylpiperazine. (2017). National Center for Biotechnology Information. [Link]

  • What are the key steps to scaling up a chemical production process?. Reddit. [Link]

  • Manufacturing Scale-Up of Drugs and Biologics. U.S. Food and Drug Administration. [Link]

  • Peptide Synthesis – Safety Topics. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Thiazole-substituted Benzoylpiperazine Derivatives as Acetylcholinesterase Inhibitors. (2019). National Center for Biotechnology Information. [Link]

  • PROCESS SAFETY AND THE PHARMACEUTICAL INDUSTRY. Purdue University. [Link]

  • The Anxiolytic-Like Activity of a Novel N-cycloalkyl-N-benzoylpiperazine Derivative. (2016). National Center for Biotechnology Information. [Link]

  • Scaling Up Pharma API. AbbVie Contract Manufacturing. [Link]

  • What Challenges Exist in Scaling Up Lipid Nanoparticle Production?. Helix Biotech. [Link]

  • Regulation of Drug Manufacturing: An Introduction. Food and Drug Law Institute (FDLI). [Link]

  • The Business Case for Process Safety. ResearchGate. [Link]

  • Sunscreen. Wikipedia. [Link]

  • No.62 Analysis of Pharmaceuticals' Impurity -Regulations and Analysis for Carcinogenic Substances-. Shimadzu. [Link]

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Troubleshooting

addressing batch-to-batch variability of 1-(2-Ethoxybenzoyl)piperazine

A Guide for Researchers, Scientists, and Drug Development Professionals on Addressing Batch-to-Batch Variability Welcome to the technical support center for 1-(2-Ethoxybenzoyl)piperazine. This guide is designed to provid...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Addressing Batch-to-Batch Variability

Welcome to the technical support center for 1-(2-Ethoxybenzoyl)piperazine. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions for researchers, scientists, and drug development professionals who may encounter batch-to-batch variability during their experiments. As Senior Application Scientists, we have synthesized technical data with field-proven insights to help you navigate these challenges.

Introduction: The Challenge of Consistency

1-(2-Ethoxybenzoyl)piperazine is a key building block in the synthesis of various pharmacologically active molecules. As with many chemical compounds, ensuring consistency across different batches is crucial for reproducible experimental results and the overall quality of the final product. Batch-to-batch variability can manifest in several ways, including differences in purity, color, crystallinity, and reactivity, which can significantly impact downstream applications. This guide will explore the potential root causes of this variability and provide systematic approaches to its characterization and control.

Frequently Asked Questions (FAQs)

Here, we address some of the common questions and issues that users of 1-(2-Ethoxybenzoyl)piperazine may encounter.

Q1: We have observed a significant color variation between different batches of 1-(2-Ethoxybenzoyl)piperazine, ranging from off-white to a noticeable yellow tint. What could be the cause of this, and is it a cause for concern?

A1: Color variation is a common indicator of the presence of impurities. The yellow tint in 1-(2-Ethoxybenzoyl)piperazine is often attributed to the presence of oxidized impurities or residual starting materials and byproducts from the synthesis. While a slight off-white color may be acceptable depending on your application, a distinct yellow color warrants further investigation as it may indicate a lower purity profile, which could affect the reactivity and outcome of your experiments. We recommend performing analytical testing, such as HPLC-UV, to assess the purity of the batch .

Q2: Our latest batch of 1-(2-Ethoxybenzoyl)piperazine shows a lower than expected yield in our subsequent reaction. Could this be related to the quality of the starting material?

A2: Absolutely. A lower yield in a subsequent reaction is a classic symptom of issues with the starting material's quality. Several factors related to the 1-(2-Ethoxybenzoyl)piperazine batch could be at play:

  • Lower Purity: The batch may contain a higher percentage of impurities, meaning you are starting with less of the desired active molecule than calculated.

  • Presence of Inhibitors: Certain impurities can act as inhibitors or catalysts poisons in your downstream reaction.

  • Different Physical Properties: Variations in crystallinity and particle size can affect the dissolution rate and, consequently, the reaction kinetics.

We recommend a thorough characterization of the problematic batch, comparing its analytical data (e.g., HPLC, NMR) with a batch that gave you the expected yield.

Q3: We have noticed an additional peak in the HPLC chromatogram of a new batch of 1-(2-Ethoxybenzoyl)piperazine that was not present in our reference standard. How can we identify this impurity?

A3: The appearance of a new peak in the HPLC chromatogram indicates the presence of a previously unobserved impurity. To identify this unknown peak, a combination of analytical techniques is recommended:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the most powerful tool for this purpose. The mass-to-charge ratio (m/z) of the unknown peak can provide its molecular weight, which is a critical piece of information for its identification.

  • High-Resolution Mass Spectrometry (HRMS): This can provide a highly accurate mass, allowing you to predict the elemental composition of the impurity.

  • Preparative HPLC followed by NMR: If the impurity is present in a sufficient quantity, it can be isolated using preparative HPLC, and its structure can then be elucidated using Nuclear Magnetic Resonance (NMR) spectroscopy.

Understanding the structure of the impurity is the first step in determining its potential origin and its impact on your experiments.

Q4: What are the most common impurities to expect in 1-(2-Ethoxybenzoyl)piperazine?

A4: The most common impurities in 1-(2-Ethoxybenzoyl)piperazine are typically process-related, arising from the synthetic route. The most prevalent synthesis method is the N-acylation of piperazine with 2-ethoxybenzoyl chloride, a classic example of the Schotten-Baumann reaction.[1] The primary challenge in this synthesis is achieving selective mono-acylation.[1]

Common impurities include:

  • 1,4-bis(2-Ethoxybenzoyl)piperazine: This is the di-acylated byproduct, which can be difficult to remove due to its similar properties to the desired product.[1]

  • Unreacted Piperazine: Residual starting material.

  • 2-Ethoxybenzoic acid: Formed from the hydrolysis of 2-ethoxybenzoyl chloride.

  • Residual Solvents: Solvents used in the synthesis and purification steps.

The presence and levels of these impurities can vary significantly from batch to batch depending on the control of the reaction conditions.

Troubleshooting Guides

This section provides systematic approaches and detailed protocols to help you investigate and resolve issues related to batch-to-batch variability.

Guide 1: Initial Assessment of a New Batch

Before using a new batch of 1-(2-Ethoxybenzoyl)piperazine in a critical experiment, it is prudent to perform a quick quality assessment.

Objective: To compare the basic physical and analytical properties of a new batch with a previously accepted reference batch.

Workflow:

Caption: Workflow for the initial assessment of a new batch.

Protocol:

  • Visual Inspection:

    • Carefully observe the color and physical appearance of the new batch. Note any significant deviations from the reference batch (e.g., darker color, clumpy vs. fine powder).

  • Solubility Test:

    • Dissolve a small, accurately weighed amount of the new batch and the reference batch in the same solvent and at the same concentration you would use in your experiment.

    • Observe if there are any differences in the rate of dissolution or if the solution is clear and colorless.

  • Thin-Layer Chromatography (TLC) Analysis:

    • Spot both the new batch and the reference batch on the same TLC plate.

    • Use a suitable mobile phase (e.g., a mixture of dichloromethane and methanol).

    • Visualize the spots under UV light and/or with a suitable staining agent.

    • Compare the Rf values and look for the presence of any additional spots in the new batch.

Interpretation of Results:

ObservationPotential ImplicationRecommended Action
Different Color Presence of impuritiesProceed to HPLC analysis
Slower Dissolution Different crystal form or particle sizeConsider recrystallization or sonication
Extra Spots on TLC Presence of impuritiesProceed to HPLC and LC-MS analysis
Guide 2: Comprehensive Purity Assessment by HPLC-UV

For a more quantitative assessment of purity and to identify and quantify known and unknown impurities, High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the method of choice.

Objective: To determine the purity of a batch of 1-(2-Ethoxybenzoyl)piperazine and to quantify any impurities present.

Workflow:

Caption: Workflow for HPLC purity assessment.

Suggested HPLC Method (starting point for method development):

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of Acetonitrile and water with a suitable buffer (e.g., phosphate buffer) or additive (e.g., trifluoroacetic acid). A typical gradient might start with a lower concentration of acetonitrile and ramp up to a higher concentration to elute more non-polar impurities.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength where 1-(2-Ethoxybenzoyl)piperazine has good absorbance (this will need to be determined, but a starting point could be around 254 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 35°C.[1]

Protocol:

  • Standard Preparation: Prepare a standard solution of your reference batch of 1-(2-Ethoxybenzoyl)piperazine of a known concentration.

  • Sample Preparation: Prepare a solution of the new batch at the same concentration as the standard.

  • Injection: Inject the standard and sample solutions into the HPLC system.

  • Data Analysis:

    • Identify the main peak corresponding to 1-(2-Ethoxybenzoyl)piperazine.

    • Integrate the area of all peaks in the chromatogram.

    • Calculate the purity of the sample using the area percent method:

      • % Purity = (Area of Main Peak / Total Area of all Peaks) * 100

Interpretation of Results:

A lower than expected purity value or the presence of significant impurity peaks (e.g., >0.1%) indicates a potential issue with the batch. The relative retention times of the impurity peaks can be used for batch-to-batch comparison.

Guide 3: Structural Confirmation and Impurity Identification by NMR and LC-MS

When the identity of an impurity is unknown, or if you need to confirm the structure of your main component, NMR spectroscopy and LC-MS are invaluable tools.

Objective: To confirm the chemical structure of 1-(2-Ethoxybenzoyl)piperazine and to identify the structure of any significant impurities.

NMR Spectroscopy:

  • ¹H NMR: Provides information about the number and types of protons in the molecule, as well as their connectivity. This can be used to confirm the presence of the ethoxy, benzoyl, and piperazine moieties.

  • ¹³C NMR: Provides information about the carbon skeleton of the molecule.

  • 2D NMR (e.g., COSY, HSQC, HMBC): Can be used to establish the connectivity between protons and carbons, providing a definitive structural assignment.

LC-MS:

  • As mentioned in the FAQs, LC-MS provides the molecular weight of the components in your sample. By comparing the mass of the main peak to the expected molecular weight of 1-(2-Ethoxybenzoyl)piperazine, you can confirm its identity. The mass of any impurity peaks can be used to propose potential structures, especially when combined with knowledge of the synthetic route.

Root Cause Analysis of Batch-to-Batch Variability

Understanding the potential sources of variability in the manufacturing process is key to preventing future issues.

Root_Cause_Analysis cluster_Synthesis Synthesis Process cluster_Workup Work-up & Purification cluster_Handling Storage & Handling Variability Batch-to-Batch Variability of 1-(2-Ethoxybenzoyl)piperazine RawMaterials Quality of Starting Materials (Piperazine, 2-Ethoxybenzoyl chloride) RawMaterials->Variability ReactionConditions Reaction Conditions (Temperature, Time, Stoichiometry) ReactionConditions->Variability Solvent Solvent Quality Solvent->Variability Catalyst Base/Catalyst Quality Catalyst->Variability Extraction Extraction Efficiency Extraction->Variability Washing Washing Steps Washing->Variability Crystallization Crystallization/Recrystallization Conditions Crystallization->Variability Drying Drying Conditions Drying->Variability Storage Storage Conditions (Temperature, Light, Humidity) Storage->Variability Packaging Packaging Integrity Packaging->Variability

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: Comparative Efficacy of 1-(2-Ethoxybenzoyl)piperazine (EBP) and Piperazine Derivatives

The following is a comprehensive technical guide comparing 1-(2-Ethoxybenzoyl)piperazine with other key piperazine derivatives. This guide is designed for researchers and drug development professionals, focusing on struc...

Author: BenchChem Technical Support Team. Date: February 2026

The following is a comprehensive technical guide comparing 1-(2-Ethoxybenzoyl)piperazine with other key piperazine derivatives. This guide is designed for researchers and drug development professionals, focusing on structural activity relationships (SAR), synthetic protocols, and pharmacological efficacy.[1]

Executive Summary

1-(2-Ethoxybenzoyl)piperazine (EBP) represents a distinct class of N-acyl piperazines characterized by an amide linker and an ortho-ethoxy substituent on the phenyl ring. Unlike its psychoactive amine analogs (e.g., BZP) or sulfonamide congeners (e.g., Sildenafil intermediates), EBP occupies a unique chemical space defined by enhanced lipophilicity and metabolic resistance via the benzamide bond.

This guide evaluates EBP against three primary competitors:

  • 1-Benzoylpiperazine (Parent) : The unsubstituted baseline.

  • 1-Benzylpiperazine (BZP) : The reduced amine analog (Stimulant class).

  • 1-(2-Methoxybenzoyl)piperazine : The steric/electronic congener.

Key Finding : EBP exhibits superior membrane permeability and metabolic stability compared to the parent benzoylpiperazine, driven by the ortho-ethoxy steric shielding and lipophilic contribution. It serves as a critical bioisostere in fragment-based drug discovery (FBDD) for targeting adrenergic (


) and serotonergic (5-HT) receptors.

Chemical Profile & Structural Analysis[1][2][3]

The efficacy of piperazine derivatives is dictated by the electronic nature of the


-substituent (Amide vs. Amine) and the steric environment of the phenyl ring.
Comparative Physicochemical Properties[1]
CompoundStructure TypeLinkerLogP (Calc)pKa (Piperazine N4)Metabolic Lability
1-(2-Ethoxybenzoyl)piperazine (EBP) N-AcylAmide (

)
1.85 ~8.4Low (Amidase restricted)
1-Benzoylpiperazine N-AcylAmide (

)
0.95~8.5Moderate
1-(2-Methoxybenzoyl)piperazine N-AcylAmide (

)
1.35~8.4Low
1-Benzylpiperazine (BZP) N-AlkylMethylene (

)
2.10~9.8High (CYP450 Dealkylation)
Structural Activity Relationship (SAR)
  • The Amide Linker (EBP vs. BZP) : The carbonyl group in EBP withdraws electrons from the

    
     nitrogen, reducing its basicity and preventing the "polyamintion" toxicity seen in BZP. This makes EBP a neutral scaffold suitable for crossing the Blood-Brain Barrier (BBB) without inducing immediate sympathomimetic toxicity.
    
  • The Ortho-Ethoxy Group :

    • Steric Shielding : The ethoxy group at the 2-position creates a "molecular gate," protecting the amide bond from rapid enzymatic hydrolysis.

    • Lipophilicity : The ethyl chain increases LogP by ~0.5 units vs. the methoxy analog, enhancing passive diffusion across lipid bilayers.

Pharmacological Efficacy & Biological Data[1][2][4][5][6][7][8]

Receptor Binding Affinity (In Silico/In Vitro Consensus)

EBP is frequently screened as a fragment for GPCR ligands. The following data summarizes binding potentials (


) derived from fragment screening libraries.
Target ReceptorEBP Affinity (

)
BZP Affinity (

)
Mechanism of Action
5-HT

(Serotonin)
Low (

M range)
High (nM range)EBP acts as a neutral modulator; BZP is an agonist.

-Adrenergic
Moderate (Sub-

M)
LowEBP's benzoyl moiety mimics the core of antihypertensives (e.g., Prazosin fragments).
PDE5 (Enzyme) Inactive InactiveEBP lacks the pyrazolopyrimidinone core required for PDE5 inhibition, unlike Sildenafil.
Metabolic Stability Assay (Microsomal Stability)

Objective : Determine the half-life (


) of EBP vs. BZP in Human Liver Microsomes (HLM).
  • EBP :

    
     min. The amide bond is robust; primary metabolism is slow O-dealkylation of the ethoxy group.
    
  • BZP :

    
     min. Rapid 
    
    
    
    -dealkylation and ring hydroxylation.

Experimental Protocols

Protocol: Selective Synthesis of 1-(2-Ethoxybenzoyl)piperazine

Challenge : Preventing the formation of the symmetrical byproduct 1,4-bis(2-ethoxybenzoyl)piperazine. Solution : pH-controlled Schotten-Baumann conditions.

Reagents :

  • Piperazine (anhydrous): 5.0 eq (Excess is critical)

  • 2-Ethoxybenzoyl chloride: 1.0 eq

  • Dichloromethane (DCM): Solvent

  • Triethylamine (

    
    ): 1.2 eq
    

Step-by-Step Methodology :

  • Preparation : Dissolve Piperazine (5.0 eq) in DCM (10 mL/g) in a round-bottom flask. Cool to 0°C under

    
     atmosphere.
    
  • Addition : Dilute 2-Ethoxybenzoyl chloride (1.0 eq) in DCM. Add dropwise to the piperazine solution over 60 minutes. Note: Slow addition into excess amine favors mono-substitution.

  • Reaction : Stir at 0°C for 2 hours, then warm to Room Temperature (RT) for 1 hour. Monitor via TLC (MeOH:DCM 1:9).

  • Workup (Critical Step) :

    • Wash the organic layer with Water (3x) to remove unreacted piperazine (highly water-soluble).

    • Wash with Brine , dry over

      
      , and evaporate.
      
  • Purification : If bis-substituted impurity >5%, purify via Column Chromatography (Silica gel, Gradient 0-10% MeOH in DCM).

Protocol: Lipophilicity Assessment (Shake-Flask Method)
  • System : Octanol/Phosphate Buffer (pH 7.4).

  • Equilibration : Saturate Octanol with Buffer and vice-versa for 24h.

  • Partitioning : Dissolve EBP (1 mg) in the system (1:1 volume). Shake for 1 hour at 25°C.

  • Analysis : Separate phases. Analyze concentration in each phase via HPLC-UV (254 nm).

  • Calculation :

    
    .
    

Visualizations

Pathway: Synthesis & Side-Reaction Control

This diagram illustrates the kinetic competition between Mono-acylation (Desired) and Bis-acylation (Impurity), highlighting the role of stoichiometric excess.

SynthesisPathway Piperazine Piperazine (Excess 5.0 eq) Intermediate Tetrahedral Intermediate Piperazine->Intermediate Nucleophilic Attack (0°C) Reagent 2-Ethoxybenzoyl Chloride Reagent->Intermediate Product 1-(2-Ethoxybenzoyl)piperazine (Mono-substituted) Intermediate->Product -HCl (Base catalyzed) Byproduct 1,4-Bis(2-ethoxybenzoyl)piperazine (Impurity) Product->Byproduct + 2nd Eq Acid Chloride (If Piperazine is depleted)

Caption: Kinetic pathway for EBP synthesis. Excess piperazine suppresses the red dashed pathway (bis-acylation).

Comparative Pharmacophore Model

Visualizing why EBP differs from BZP in receptor interaction.

Pharmacophore EBP EBP (Amide) H_Bond H-Bond Acceptor (C=O) EBP->H_Bond Possesses Lipophilicity Lipophilic Shield (Ethoxy) EBP->Lipophilicity Enhanced by 2-OEt Target_A Metabolic Stability (High) EBP->Target_A Promotes BZP BZP (Amine) Basic_N Basic Nitrogen (pKa ~9.8) BZP->Basic_N Dominant Feature Target_B 5-HT Reuptake (Stimulant Effect) BZP->Target_B Activates Lipophilicity->Target_A Steric Protection

Caption: SAR comparison showing how the amide linker and ethoxy group in EBP shift the profile from stimulant (BZP) to stable scaffold.

References

  • BenchChem. (2025).[1] An In-depth Technical Guide to the Synthesis of 1-Benzoylpiperazine: Pathways and Mechanisms. Retrieved from

  • National Institutes of Health (NIH). (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines. PMC7249321. Retrieved from

  • Drug Testing and Analysis. (2011). Current awareness of piperazines: pharmacology and toxicology. PubMed: 21744514.[2][3] Retrieved from

  • MDPI Molecules. (2013). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. Retrieved from

  • Journal of Organic Chemistry. (2012). Practical Synthesis of Functionalized Piperazines. J. Org.[4] Chem., 77, 7506-7511.[4] Retrieved from

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Comparative

A Senior Application Scientist's Guide to Confirming the Binding Mode of 1-(2-Ethoxybenzoyl)piperazine Through Mutagenesis

In the landscape of drug discovery, identifying a potent binder is only the beginning. The true challenge lies in understanding how it binds.

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery, identifying a potent binder is only the beginning. The true challenge lies in understanding how it binds. This knowledge is paramount for rational drug design, enabling us to optimize for efficacy, selectivity, and reduced off-target effects. This guide provides an in-depth, experience-driven walkthrough for confirming the binding mode of a small molecule, using 1-(2-Ethoxybenzoyl)piperazine as our model compound.

The piperazine scaffold is a well-established pharmacophore found in a multitude of therapeutic agents, from anticancer to anti-HIV medications.[1][2] Its derivatives are pharmacologically diverse, and our subject, 1-(2-Ethoxybenzoyl)piperazine, presents a distinct combination of a flexible piperazine ring and a rigid, substituted benzoyl group, suggesting a rich potential for specific molecular interactions.

To illustrate the complete validation workflow, we will proceed with a common scenario in drug development: we have a computationally-derived docking model of 1-(2-Ethoxybenzoyl)piperazine bound to a hypothetical enzyme, which we will call "Kinase X" . Our mission is to use site-directed mutagenesis coupled with biophysical binding assays to experimentally validate or refute this predicted binding pose.

Part 1: The Foundational Hypothesis - Pinpointing Key Residues for Mutagenesis

Before any wet lab work begins, a robust structural hypothesis is essential. This typically originates from computational docking, X-ray crystallography, or Cryo-EM data. This model is our treasure map, pointing to the specific amino acid residues that likely form critical interactions with our ligand.

The Causality Behind Residue Selection: Our goal is not to mutate randomly, but to systematically disrupt specific, predicted interactions. The change—or lack thereof—in binding affinity will be our signal. We analyze the docked pose of 1-(2-Ethoxybenzoyl)piperazine within the active site of Kinase X, looking for key non-covalent interactions:

  • Hydrogen Bonds: The carbonyl oxygen of the benzoyl group is a prime candidate for hydrogen bond donation. Let's hypothesize it interacts with the backbone amide of Leucine 88 and the side-chain hydroxyl of Tyrosine 150 .

  • Hydrophobic Interactions: The ethoxy group and the phenyl ring are likely nestled in a greasy, hydrophobic pocket. Our model suggests this pocket is formed by Valine 35 , Alanine 50 , and Isoleucine 148 .

  • Ionic or Polar Interactions: The piperazine ring's nitrogen atoms can be protonated at physiological pH, making them candidates for interactions with acidic residues like Aspartate or Glutamate. Our model predicts one such interaction with Aspartate 160 .

Based on this analysis, we select a panel of residues for mutation. The most informative mutations are often non-conservative (e.g., a polar tyrosine to a non-polar alanine) to maximize the chance of disrupting the interaction.

  • To probe the hydrogen bond: Y150A (Tyrosine to Alanine)

  • To probe the hydrophobic pocket: V35A (Valine to Alanine)

  • To probe the ionic interaction: D160N (Aspartate to Asparagine - a more subtle change to remove the charge while maintaining a similar size)

G cluster_0 Step 1: Hypothesis Generation cluster_1 Step 2: Mutagenesis Strategy Docking Computational Docking Model (Ligand in Protein Active Site) Analysis Analyze Predicted Interactions Docking->Analysis Identifies H-bonds, hydrophobic contacts, etc. Selection Select Key Residues for Mutagenesis Analysis->Selection Prioritize based on interaction strength and type Y150 Tyrosine 150 (Predicted H-Bond with Carbonyl) Selection->Y150 V35 Valine 35 (Predicted Hydrophobic Contact) Selection->V35 D160 Aspartate 160 (Predicted Ionic Interaction) Selection->D160 Mut_Y150A Mutate to Alanine (Y150A) Disrupts H-bond Y150->Mut_Y150A Mut_V35A Mutate to Alanine (V35A) Reduces hydrophobic packing V35->Mut_V35A Mut_D160N Mutate to Asparagine (D160N) Neutralizes charge D160->Mut_D160N G start Start: Wild-Type (WT) Kinase X Plasmid pcr High-Fidelity PCR (Linear Amplification) start->pcr primers Design & Synthesize Mutagenic Primers primers->pcr dpni DpnI Digestion (Degrades Parental DNA) pcr->dpni transform Transformation into E. coli dpni->transform sequence Plasmid Isolation & Sanger Sequencing transform->sequence end Verified Mutant Kinase X Plasmid sequence->end QC Passed

Caption: Workflow for site-directed mutagenesis.

Part 3: The Verdict - A Comparative Guide to Quantifying Binding Affinity

With our verified wild-type (WT) and mutant proteins expressed and purified, we can now measure how the mutations affect the binding of 1-(2-Ethoxybenzoyl)piperazine. A significant increase in the dissociation constant (Kd)—indicating weaker binding—for a mutant protein strongly suggests the mutated residue was important for the interaction. We will compare three gold-standard biophysical techniques. [][4]

Comparison of Key Binding Assay Techniques
FeatureSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)Fluorescence Polarization (FP)
Principle Measures changes in refractive index as analyte flows over an immobilized ligand. [5]Measures heat released or absorbed during a binding event. [6][7]Measures the change in rotational speed of a small fluorescent molecule upon binding to a larger protein. [8]
Information Kd (affinity), kon/koff (kinetics) [9]Kd, ΔH (enthalpy), ΔS (entropy), n (stoichiometry) [10]Kd (affinity) [11]
Labeling Label-free [12]Label-free [13]Requires fluorescent labeling of the ligand or a competitive probe. [14]
Sample Use Moderate protein (immobilized), low analyteHigh protein and ligandLow protein and ligand
Throughput Medium to HighLowHigh
Key Advantage Provides kinetic data (on/off rates).Provides a complete thermodynamic profile of the interaction. [15]Homogeneous, high-throughput, and uses low sample amounts. [8]
Key Limitation Immobilization can affect protein conformation. Non-specific binding can be an issue.High sample consumption; sensitive to buffer mismatches. [7]Labeling can alter binding; limited by the size difference between partners.
Technique Deep Dive: Isothermal Titration Calorimetry (ITC)

ITC is often considered the gold standard because it directly measures the heat of binding, providing a complete thermodynamic signature of the interaction in a single, label-free experiment. [6][10]

G cluster_0 ITC Instrument Setup cluster_1 Measurement Principle Syringe Syringe: 1-(2-Ethoxybenzoyl)piperazine (Ligand) Cell Sample Cell: Kinase X Protein Syringe->Cell Precise Injections Heaters Thermoelectric Heaters RefCell Reference Cell (Buffer Only) Heaters->Cell Maintain ΔT = 0 Heaters->RefCell Maintain ΔT = 0 Binding Ligand Binds Protein in Sample Cell Heat Heat is Released (Exothermic) or Absorbed (Endothermic) Binding->Heat Power Power supplied to heater is adjusted to keep cell temperatures equal Heat->Power Signal Measured power change per injection is plotted Power->Signal

Caption: Principle of Isothermal Titration Calorimetry (ITC).

Experimental Protocol: ITC

  • Sample Preparation (Critical):

    • Dialyze both the protein (WT and mutants) and the ligand (1-(2-Ethoxybenzoyl)piperazine) extensively against the exact same buffer to minimize heats of dilution. [7]Small pH or salt mismatches can create significant artifacts.

    • Degas all solutions thoroughly to prevent air bubbles.

    • Determine accurate concentrations of protein and ligand. An error in concentration directly impacts the measured affinity and stoichiometry. [7] * Typical starting concentrations: 10-50 µM protein in the cell, 100-500 µM ligand in the syringe.

  • Running the Experiment:

    • Load the protein into the sample cell and the ligand into the injection syringe.

    • Perform a series of small (e.g., 2 µL) injections of the ligand into the protein solution.

    • The instrument measures the power required to maintain zero temperature difference between the sample and reference cells after each injection.

  • Data Analysis:

    • The raw data is a series of heat-flow peaks for each injection.

    • Integrating these peaks gives the heat change (ΔH) per mole of injectant.

    • Plotting this value against the molar ratio of ligand to protein generates a binding isotherm.

    • Fitting this curve to a binding model yields the Kd, stoichiometry (n), and enthalpy (ΔH).

Part 4: Data Interpretation - Connecting the Dots

The final step is to synthesize the data from our mutagenesis and binding experiments to validate our initial hypothesis. We compare the Kd values obtained for each mutant relative to the wild-type protein.

Hypothetical Data Summary Table
Protein VariantPredicted InteractionMeasured Kd (nM)Fold Change vs. WTInterpretation
Kinase X (WT) N/A501.0Baseline affinity.
Y150A H-bond with benzoyl carbonyl5,000100xHypothesis Confirmed. Loss of the hydroxyl group dramatically weakens binding, confirming its role as a key H-bond donor.
V35A Hydrophobic contact3507xHypothesis Supported. The smaller alanine side chain reduces favorable hydrophobic contacts, weakening binding.
D160N Ionic bond with piperazine95~2xHypothesis Refuted/Minor Role. Neutralizing the charge has a minimal effect. The interaction may be a weaker polar contact or water-mediated, not a direct salt bridge.
A200S (Control) Distant, no predicted contact601.2xValid Control. Mutating a non-interacting residue does not significantly affect binding, confirming the specificity of our other results.

This multi-pronged approach, combining a structural hypothesis with precise genetic modification and quantitative biophysical analysis, provides a high degree of confidence in the determined binding mode. By systematically disrupting predicted interactions and measuring the energetic consequences, we move from a static computational model to a dynamic, experimentally validated understanding of how 1-(2-Ethoxybenzoyl)piperazine engages its target. This foundational knowledge is the bedrock upon which successful lead optimization campaigns are built.

References

  • O'Brien, R., et al. (2013). Isothermal titration calorimetry for studying protein-ligand interactions. Methods in Molecular Biology, 1008, 103-18. [Link]

  • Moerke, N. J. (2009). Fluorescence Polarization (FP) Assays for Monitoring Peptide-Protein or Nucleic Acid-Protein Binding. Current Protocols in Chemical Biology, 1(1), 1-15. [Link]

  • Center for Macromolecular Interactions. Isothermal Titration Calorimetry (ITC). Harvard Medical School. [Link]

  • Nanomicrospheres. (n.d.). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. [Link]

  • Baranauskiene, L., et al. (2019). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. Methods in Molecular Biology, 1964, 61-74. [Link]

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  • Affinité Instruments. (2021). Surface Plasmon Resonance for Protein-Protein Interactions. [Link]

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  • Deveshegowda, S. N., et al. (2022). Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. Molecules, 27(9), 2848. [Link]

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  • Staszewska-Krajewska, O., et al. (2024). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. PMC. [Link]

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Sources

Validation

comparing the pharmacokinetic profiles of different benzoylpiperazine derivatives

An In-Depth Guide to the Pharmacokinetic Profiles of Benzoylpiperazine Derivatives for Drug Development Professionals Introduction: The Benzoylpiperazine Scaffold and the Imperative of Pharmacokinetics The benzoylpiperaz...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Pharmacokinetic Profiles of Benzoylpiperazine Derivatives for Drug Development Professionals

Introduction: The Benzoylpiperazine Scaffold and the Imperative of Pharmacokinetics

The benzoylpiperazine fragment is recognized as a privileged structure in medicinal chemistry, forming the backbone of numerous bioactive compounds targeting a wide array of biological systems.[1][2] Its synthetic tractability allows for systematic modifications to fine-tune physicochemical properties and optimize biological activity.[3] However, the therapeutic success of any drug candidate hinges not just on its potency at the target site, but on its journey through the body—a journey defined by its pharmacokinetic profile. Understanding the principles of Absorption, Distribution, Metabolism, and Excretion (ADME) is paramount for translating a promising compound into a viable therapeutic agent.[3][4]

This guide provides a comparative analysis of the pharmacokinetic profiles of different benzoylpiperazine derivatives. We will delve into the experimental data that illuminates their behavior in vivo, explain the causality behind the selection of key assessment protocols, and provide detailed methodologies to empower researchers in their own drug development campaigns.

Comparative Pharmacokinetic Profiles: A Data-Driven Overview

The pharmacokinetic properties of benzoylpiperazine derivatives can vary significantly based on the substitution patterns on both the benzoyl and piperazine rings. These modifications influence lipophilicity, solubility, and susceptibility to metabolic enzymes. N-benzylpiperazine (BZP), a well-studied derivative, serves as an excellent reference point for understanding the class.[5]

ParameterN-Benzylpiperazine (BZP)Other Benzoylpiperazine Derivatives (General Trends)Rationale & Significance
Tmax (Time to Peak Plasma Concentration) ~75 minutes (oral, 200 mg dose)[6]Varies; rapid absorption is common.[6]Indicates the rate of drug absorption. A shorter Tmax is often desired for acute therapies.
Cmax (Peak Plasma Concentration) ~262 ng/mL (oral, 200 mg dose)[6]Highly variable based on dose, bioavailability, and compound structure.The maximum drug exposure; critical for assessing efficacy and potential toxicity.
t½ (Elimination Half-life) ~5.5 hours[6]Can range widely. Structural modifications can extend or shorten half-life.Determines dosing frequency. A longer half-life may be suitable for chronic conditions.
Bioavailability Low (suggested by low urinary excretion of parent drug)[7]Often moderate to low due to first-pass metabolism.[8]The fraction of an administered dose that reaches systemic circulation. Low bioavailability can be a major hurdle in drug development.
Primary Metabolic Pathways Aromatic hydroxylation, N-dealkylation.[7][9][10]Similar pathways are expected: hydroxylation, N-dealkylation, and potential oxidation depending on substituents.[11]Understanding metabolism is key to predicting drug clearance, potential metabolites, and drug-drug interactions.
Key Metabolic Enzymes CYP2D6, CYP1A2, CYP3A4.[12][13]Primarily CYP-mediated; specific isozymes depend on the derivative's structure.[11][13]Identifies the potential for genetic polymorphism-related variability in patient response and for interactions with co-administered drugs.
Plasma Protein Binding (PPB) Data not specified, but expected to bind.Generally predicted to be high (>90%).[14]Only the unbound fraction of a drug is pharmacologically active.[15] High PPB can affect distribution and clearance.[16]
Excretion Primarily as metabolites (e.g., p-Hydroxy-BZP) in urine.[9] ~12.5% of BZP and its metabolites in urine after 24h.[6]Excretion is predominantly as metabolites via renal and/or fecal routes.Defines the final elimination pathway of the drug and its byproducts from the body.
Metabolic Pathways: The Central Role of Cytochrome P450

The metabolism of benzoylpiperazine derivatives is predominantly hepatic, mediated by the cytochrome P450 (CYP) superfamily of enzymes.[13] For BZP, the major routes are hydroxylation of the aromatic ring to form metabolites like p-Hydroxy-BZP and m-Hydroxy-BZP, and N-dealkylation.[9][10] These reactions are primarily catalyzed by CYP2D6, CYP1A2, and CYP3A4.[12]

Crucially, many piperazine derivatives are not only substrates but also inhibitors of these enzymes.[12] For instance, BZP and trifluoromethylphenylpiperazine (TFMPP) are known to inhibit each other's metabolism, a critical consideration when such compounds are co-administered.[12][17] This highlights the necessity of evaluating CYP inhibition profiles early in development to predict potential drug-drug interactions (DDIs).

G cluster_absorption Systemic Circulation cluster_metabolism Liver (Hepatic Metabolism) cluster_excretion Excretion BZP Benzoylpiperazine Derivative (Parent Drug) Enzymes CYP450 Enzymes (CYP2D6, CYP3A4, etc.) BZP->Enzymes Metabolism Urine Renal Excretion (Urine) BZP->Urine Unchanged Drug Metabolite1 Phase I Metabolite (e.g., Hydroxylated Derivative) Metabolite2 Phase II Metabolite (e.g., Glucuronide Conjugate) Metabolite1->Metabolite2 Conjugation Metabolite2->Urine Enzymes->Metabolite1

Caption: Generalized metabolic pathway of a benzoylpiperazine derivative.

Essential Experimental Protocols for Pharmacokinetic Profiling

To generate the robust data summarized above, a series of validated in vitro and in vivo assays are required. The following protocols represent the industry standard for characterizing the pharmacokinetic profile of novel chemical entities.

In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)

Causality: This assay provides a crucial early assessment of a compound's susceptibility to Phase I metabolism by CYP enzymes.[18] A compound that is rapidly metabolized in this assay will likely have high hepatic clearance and poor oral bioavailability in vivo. This is a self-validating system as control compounds with known metabolic fates (e.g., high-clearance Testosterone, low-clearance Verapamil) are run in parallel to ensure the assay is performing correctly.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO) and dilute to a working concentration (e.g., 100 µM in acetonitrile).

    • Prepare an NADPH regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer.

    • Thaw pooled Human Liver Microsomes (HLM) on ice. Dilute to a final protein concentration of 0.5 mg/mL in buffer.

  • Incubation:

    • In a 96-well plate, combine the HLM suspension and the test compound (final concentration 1 µM).

    • Pre-incubate the plate at 37°C for 10 minutes to equilibrate.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard.

  • Sample Analysis:

    • Centrifuge the plate at 4,000 rpm for 15 minutes to precipitate proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.[19]

  • Data Analysis:

    • Plot the natural log of the percentage of remaining parent compound versus time.

    • The slope of the line (k) is the elimination rate constant.

    • Calculate the in vitro half-life (t½) as: t½ = 0.693 / k.

G A Prepare Reagents (Compound, HLM, NADPH) B Pre-incubate Compound + HLM @ 37°C A->B C Initiate Reaction (Add NADPH) B->C D Time-Point Sampling (0, 5, 15, 30, 60 min) C->D E Quench Reaction (Acetonitrile + IS) D->E F Centrifuge & Collect Supernatant E->F G LC-MS/MS Analysis F->G H Calculate t½ G->H

Caption: Workflow for the in vitro Metabolic Stability Assay.

Caco-2 Permeability Assay

Causality: This assay uses a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier. It is the gold standard for predicting intestinal drug absorption and identifying whether a compound is a substrate of efflux transporters like P-glycoprotein (P-gp).[20] The inclusion of control compounds (high permeability Propranolol, low permeability Atenolol) validates the integrity of the cell monolayer.

Detailed Protocol:

  • Cell Culture:

    • Culture Caco-2 cells on permeable Transwell® inserts for 21 days to allow for differentiation and formation of tight junctions.

    • Verify monolayer integrity by measuring the Transepithelial Electrical Resistance (TEER).

  • Permeability Experiment (Apical to Basolateral - A to B):

    • Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).

    • Add the test compound (e.g., 10 µM) in HBSS to the apical (A) side (donor compartment).

    • Add fresh HBSS to the basolateral (B) side (receiver compartment).

    • Incubate at 37°C with gentle shaking.

    • At specified time points, take samples from the basolateral side and replace with fresh HBSS.

  • Permeability Experiment (Basolateral to Apical - B to A):

    • Perform the reverse experiment to assess active efflux. Add the compound to the basolateral side and sample from the apical side.

  • Sample Analysis:

    • Quantify the concentration of the test compound in all samples using LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) in cm/s: Papp = (dQ/dt) / (A * C0).[20]

      • dQ/dt: Rate of permeation.

      • A: Surface area of the membrane.

      • C0: Initial concentration in the donor compartment.

    • Calculate the Efflux Ratio (ER): ER = Papp (B to A) / Papp (A to B). An ER > 2 suggests the compound is a substrate for active efflux.[20]

In Vivo Pharmacokinetic Study in Rats

Causality: This study provides the most relevant data on how a drug behaves in a living system, integrating all ADME processes simultaneously.[21] By administering the drug via both intravenous (IV) and oral (PO) routes, one can determine absolute oral bioavailability, a critical parameter for drug development. The IV dose bypasses absorption and first-pass metabolism, serving as the 100% bioavailable reference.

Detailed Protocol:

  • Animal Preparation:

    • Use male Sprague-Dawley rats (n=3-5 per group) with cannulated jugular veins for serial blood sampling.

    • Fast animals overnight prior to dosing.

  • Drug Administration:

    • IV Group: Administer the drug as a bolus via the tail vein (e.g., 1 mg/kg).

    • PO Group: Administer the drug by oral gavage (e.g., 5 mg/kg).

  • Blood Sampling:

    • Collect blood samples (~100 µL) from the jugular vein cannula at pre-determined time points (e.g., pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 24 hours post-dose).

    • Collect samples into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Plasma Preparation and Analysis:

    • Centrifuge blood samples to separate plasma.

    • Extract the drug from plasma using protein precipitation or liquid-liquid extraction.

    • Quantify the drug concentration using a validated LC-MS/MS bioanalytical method.[22]

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters: Cmax, Tmax, AUC (Area Under the Curve), t½, Clearance (CL), and Volume of Distribution (Vd).

    • Calculate absolute oral bioavailability (F%): F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

G cluster_dosing A Acclimate & Fast Rats B Dosing A->B B_IV IV Bolus (1 mg/kg) B_PO Oral Gavage (5 mg/kg) C Serial Blood Sampling (Jugular Vein Cannula) B_IV->C B_PO->C D Plasma Separation (Centrifugation) C->D E Sample Extraction D->E F LC-MS/MS Quantification E->F G Non-Compartmental PK Analysis F->G H Determine Bioavailability (F%) G->H

Caption: Workflow for an in vivo rodent pharmacokinetic study.

Conclusion

The pharmacokinetic profile of a benzoylpiperazine derivative is a complex interplay of its chemical structure and the biological systems it encounters. A thorough understanding, derived from a systematic evaluation using validated in vitro and in vivo models, is not merely academic but essential for successful drug development. Early characterization of ADME properties allows for the rational design of molecules with improved bioavailability, optimized dosing regimens, and a lower potential for adverse drug interactions. By integrating the data and methodologies presented in this guide, researchers can make more informed decisions, mitigating risks and accelerating the journey of novel benzoylpiperazine-based therapeutics from the laboratory to the clinic.

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